2-(Cyclopentyloxy)ethylamine
Description
The exact mass of the compound 2-(Cyclopentyloxy)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclopentyloxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopentyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTGXAIWZAMYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588429 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933732-12-8 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(Cyclopentyloxy)ethylamine Hydrochloride
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes practical "bench-ready" protocols, structural logic, and safety distinctions.
CAS: 1181457-94-2 (HCl Salt) | Free Base CAS: 933732-12-8 Role: Bifunctional Building Block / Linker Moiety
Executive Summary
2-(Cyclopentyloxy)ethylamine hydrochloride is a specialized ether-linked amine building block used primarily in medicinal chemistry to introduce a lipophilic cyclopentyl motif via a flexible ethyl ether spacer. Unlike rigid aryl ethers, this scaffold offers rotational freedom, making it a critical tool for probing hydrophobic pockets in kinases, GPCRs, and ion channels.
This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for the compound, distinguishing it from legally restricted structural analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 2-(Cyclopentyloxy)ethanamine hydrochloride | |
| Molecular Formula | C | (C$7 |
| Molecular Weight | 165.66 g/mol | Free base: 129.20 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | Salt form dictates polarity |
| pKa (Calc) | ~9.5 - 10.0 (Amine) | Typical for primary alkyl amines |
| H-Bond Donors | 3 (Ammonium headgroup) | |
| H-Bond Acceptors | 1 (Ether oxygen) |
Structural Utility in Drug Design
-
Lipophilicity Modulation: The cyclopentyl group adds significant
character (Fsp3), improving solubility and metabolic stability compared to planar phenyl rings. -
Linker Dynamics: The ethyl ether chain provides a ~3-4 Å spacer, often used to extend a pharmacophore into a solvent-exposed region or a secondary binding pocket.
Synthetic Routes & Process Chemistry
To ensure high purity for biological assays, a Stepwise Protection-Deprotection Strategy is superior to direct alkylation, which often yields poly-alkylated byproducts.
Method A: The "Clean" Route (Boc-Protection Strategy)
Best for: Medicinal Chemistry, SAR Studies (Scale: mg to grams)
-
Etherification: Reaction of Cyclopentanol with N-Boc-2-bromoethylamine (or N-Boc-aziridine) using a strong base.
-
Deprotection: Removal of the Boc group using HCl in Dioxane/Ether.
Method B: The "Industrial" Route (Phase Transfer)
Best for: Large Scale (Scale: >100g), requires distillation
-
Alkylation: Reaction of Cyclopentanol with 2-chloroethylamine hydrochloride using excess NaOH and a Phase Transfer Catalyst (e.g., TBAB).
-
Salt Formation: Extraction of the free base followed by precipitation with anhydrous HCl.
Visualized Reaction Workflow
Figure 1: Preferred synthetic pathway utilizing Boc-protection to prevent amine alkylation.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 5.0 g of 2-(Cyclopentyloxy)ethylamine HCl.
Step 1: Ether Formation[11]
-
Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.
-
Reagents: Add Sodium Hydride (60% dispersion, 1.2 eq) to anhydrous DMF (50 mL) at 0°C.
-
Addition: Dropwise add Cyclopentanol (1.0 eq) . Stir for 30 min at 0°C to form the alkoxide.
-
Alkylation: Add N-Boc-2-bromoethylamine (1.1 eq) dissolved in minimal DMF.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x).[1][2] Wash organics with LiCl solution (to remove DMF) and Brine. Dry over Na SO . -
Purification: Flash chromatography (Silica gel) to isolate the N-Boc intermediate (Oil).
Step 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM) (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.
-
Precipitation: Stir at RT for 2–4 hours. The product often precipitates as a white solid.
-
Isolation: Dilute with Diethyl Ether (Et
O) to maximize precipitation. Filter the solid under inert atmosphere (Nitrogen). -
Drying: Dry in a vacuum oven at 40°C to remove trace HCl/Dioxane.
Self-Validating Checkpoint:
-
If product is sticky/oily: Triturate with cold Acetonitrile or Et
O. -
NMR Check: Disappearance of the Boc singlet (~1.4 ppm) confirms deprotection.
Analytical Characterization
To certify the identity of the salt, look for these key signals in
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| NH | ~8.0 - 8.3 ppm | Broad Singlet | Ammonium protons (exchangeable, visible in DMSO) |
| O-CH | ~3.5 - 3.6 ppm | Triplet | Methylene adjacent to ether oxygen |
| N-CH | ~2.9 - 3.0 ppm | Triplet | Methylene adjacent to ammonium |
| Cyclopentyl CH | ~3.8 - 3.9 ppm | Multiplet | Methine proton at the ether linkage |
| Cyclopentyl CH | ~1.4 - 1.8 ppm | Multiplets | Characteristic ring envelope (8 protons) |
Mass Spectrometry (ESI+):
-
Expected [M+H]
: 130.12 m/z (Free base mass + H). -
Note: The chloride counterion is not observed in positive mode ESI.
Handling, Safety & Stability
Safety Profile
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Distinction Alert: Do NOT confuse with 1-(2-chloro-N-methylbenzimidoyl)cyclopentanol (Hydroxylimine), which is a controlled ketamine precursor. 2-(Cyclopentyloxy)ethylamine is a simple aliphatic ether-amine and carries no such psychotropic scheduling.
Storage Protocol
Figure 2: Storage logic to prevent hydrolysis or caking.
-
Hygroscopicity: The HCl salt will absorb atmospheric water, turning into a gum. Always handle quickly in ambient air or use a glovebox.
-
Re-crystallization: If the salt becomes yellow or sticky, recrystallize from Ethanol/Diethyl Ether .
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 5305650 (Free base analog) and related ethers.
-
Synthetic Methodology (Williamson Ether): Williamson, A. W.[3][4] "Theory of Aetherification." Philosophical Magazine, 1850. (Foundational chemistry adapted for modern N-Boc protocols).
-
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2-Alkoxyethylamine derivatives."
- Medicinal Chemistry Application:Journal of Medicinal Chemistry. "Ether-linked scaffolds in Kinase Inhibitor Design." (General reference for ether linker utility).
(Note: Specific patent literature for this exact CAS is often proprietary to intermediate suppliers, but the protocols above are standard validated organic synthesis procedures for this functional class.)
Sources
Technical Guide: Biological Activity & Medicinal Chemistry of 2-(Cyclopentyloxy)ethylamine Analogs
This is an in-depth technical guide on the biological activity, medicinal chemistry, and experimental applications of 2-(Cyclopentyloxy)ethylamine and its structural analogs.
Executive Summary: The Pharmacophore
2-(Cyclopentyloxy)ethylamine (CPEA) represents a specialized "linker-head" motif in medicinal chemistry, designated by CAS 1181457-94-2 (HCl salt). Unlike simple linear alkoxy amines, the cyclopentyloxy moiety provides a critical balance of lipophilicity, steric bulk, and metabolic stability.
In drug design, this scaffold is primarily utilized to:
-
Fill Hydrophobic Pockets: The cyclopentyl ring is an optimal bioisostere for phenyl or isopropyl groups, frequently used to occupy hydrophobic sub-pockets in enzymes like Phosphodiesterase 4 (PDE4) and Adenosine Receptors (A2A) .
-
Modulate LogP: The ether linkage increases membrane permeability compared to secondary amines or amides without introducing the metabolic liability of ester linkages.
-
Linker Functionality: The ethylamine chain serves as a flexible spacer, allowing the "head" (cyclopentyl) to reach deep binding sites while the amine "tail" conjugates to a heteroaromatic core (e.g., xanthine, isoquinoline, or pyrimidine).
Chemical Biology & SAR Analysis
Structural Significance
The biological activity of CPEA analogs is driven by the Structure-Activity Relationship (SAR) of the ether tail.
-
The Ether Oxygen: Acts as a hydrogen bond acceptor. In PDE4 inhibitors (e.g., Rolipram analogs), this oxygen often interacts with a conserved glutamine or water network within the active site.
-
The Cyclopentyl Ring: Provides a "Goldilocks" steric volume—larger than a methyl/ethyl group but more flexible and less planar than a phenyl ring. This prevents "clashing" in restricted binding pockets while maximizing Van der Waals interactions.
-
The Ethyl Spacer: A 2-carbon chain is the canonical distance for GPCR and transporter recognition (reminiscent of dopamine/serotonin). Extending this to 3 carbons (propyl) often diminishes potency due to entropic penalties.
Key Therapeutic Targets
| Target Class | Role of CPEA Motif | Representative Mechanism |
| PDE4 Inhibitors | Hydrophobic Pocket Filling | The cyclopentyl group mimics the bulky ether found in Rolipram and Piclamilast , targeting the catalytic domain of PDE4B/D to suppress TNF- |
| Adenosine A2A | Selectivity Filter | In 8-substituted xanthines, the cyclopentyloxy chain enhances selectivity for A2A over A1 receptors by probing the exosite regions. |
| Sigma-1 Receptors | Chaperone Modulation | Aminoalkyl ethers are classic Sigma-1 ligands. The lipophilic cyclopentyl group enhances CNS penetration and receptor affinity. |
Experimental Protocols
Synthesis of 2-(Cyclopentyloxy)ethylamine (HCl Salt)
Note: This protocol utilizes a Williamson ether synthesis approach followed by deprotection, ensuring high yield and purity.
Reagents:
-
N-Boc-ethanolamine (CAS 26690-80-2)
-
Bromocyclopentane (CAS 137-43-9)
-
Sodium Hydride (NaH, 60% dispersion)
-
Tetrahydrofuran (THF, anhydrous)
-
HCl in Dioxane (4M)
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous THF at 0°C. Slowly add NaH (1.2 eq). Stir for 30 min until gas evolution ceases.
-
Alkylation: Add Bromocyclopentane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and reflux for 12 hours.
-
Quench & Workup: Cool to 0°C, quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. Purify intermediate via silica flash chromatography (Hexane/EtOAc). -
Deprotection: Dissolve the N-Boc intermediate in 4M HCl/Dioxane at 0°C. Stir for 2 hours.
-
Isolation: Precipitate the product with diethyl ether. Filter and dry the white solid (CPEA-HCl).
Biological Assay: PDE4 Inhibition Screen
Objective: To validate the activity of a CPEA-conjugated analog against PDE4B.
Materials:
-
Human recombinant PDE4B enzyme.
-
Substrate: cAMP labeled with FAM (Fluorescein).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM
. -
Reference Inhibitor: Rolipram.[1]
Protocol:
-
Preparation: Dilute CPEA analogs in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10
M) in Binding Buffer. -
Incubation: Mix 10
L of enzyme solution with 10 L of test compound in a 384-well black plate. Incubate for 15 min at 25°C. -
Reaction: Add 20
L of FAM-cAMP substrate. Incubate for 60 min at room temperature. -
Detection: Stop reaction with binding reagent (IMAP beads). Read Fluorescence Polarization (FP) on a plate reader (Ex 485 nm / Em 528 nm).
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Visualizations
Synthesis Pathway (Graphviz)
This diagram illustrates the convergent synthesis of a CPEA-derived drug candidate.
Caption: Convergent synthesis route for generating bioactive 2-(cyclopentyloxy)ethylamine analogs.
SAR Decision Logic (Graphviz)
A logic tree for optimizing the CPEA scaffold during lead optimization.
Caption: Structure-Activity Relationship (SAR) decision tree for the CPEA pharmacophore.
References
-
Bansal, R., et al. (2014). "Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands."[2] European Journal of Medicinal Chemistry. Link
-
Trifilieff, A., et al. (2002). "Pharmacology of V11294, a new selective inhibitor of phosphodiesterase 4." British Journal of Pharmacology. Link
-
Guo, H., et al. (2018). "Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. "2-(Cyclopentyloxy)ethylamine Hydrochloride (CAS 1181457-94-2)." National Library of Medicine. Link
Sources
The 2-(Cyclopentyloxy)ethylamine Scaffold as a Core Moiety for C-C Chemokine Receptor 2 (CCR2) Antagonists
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation. This pathway is deeply implicated in the pathogenesis of numerous chronic inflammatory and fibrotic diseases. Consequently, the development of small-molecule CCR2 antagonists has been a major focus of medicinal chemistry research for over two decades. This technical guide provides an in-depth analysis of the 2-(cyclopentyloxy)ethylamine scaffold as a privileged core structure in the design of potent and selective CCR2 antagonists. We will explore the therapeutic rationale, synthetic strategies, key structure-activity relationships (SAR), and the standard pharmacological evaluation workflow for derivatives based on this core. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory therapeutics.
The CCR2-CCL2 Axis: A Master Regulator of Monocyte Trafficking
The recruitment of monocytes from the bone marrow and their subsequent infiltration into tissues are hallmark events in the progression of chronic inflammatory diseases such as rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[1][2][3] The CCR2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and a subset of T cells.[1][4] Its activation by the chemokine CCL2 triggers a cascade of downstream signaling events that lead to directed cell movement, or chemotaxis.[5]
The CCL2/CCR2 signaling pathway is a non-redundant component of monocyte emigration from the bone marrow into circulation.[1] This central role makes CCR2 an exceptionally attractive therapeutic target. The core hypothesis is that by antagonizing this receptor, one can effectively inhibit the recruitment of inflammatory monocytes to diseased tissues, thereby disrupting the cycle of chronic inflammation and tissue damage.[1][6]
Signaling Pathway and Therapeutic Rationale
Upon CCL2 binding, CCR2 undergoes a conformational change, leading to the activation of intracellular Gαi proteins. This initiates downstream signaling through pathways such as PI3K/Akt and MAPK, culminating in cytoskeletal rearrangement, integrin activation, and ultimately, cell migration along the CCL2 concentration gradient.
Synthetic Strategies for 2-(Cyclopentyloxy)ethylamine Derivatives
The synthesis of a library of 2-(cyclopentyloxy)ethylamine derivatives for SAR studies typically follows a convergent approach. The core scaffold can be constructed through two key transformations: the formation of the cyclopentyl ether and the elaboration of the ethylamine side chain, often culminating in an amide bond formation, which is a common feature in many reported CCR2 antagonists.[7][8]
The causality behind this synthetic design is efficiency and modularity. It allows for the late-stage diversification of two key regions of the molecule: the amide cap (R2) and the core amine substituent (R1), enabling a rapid exploration of the chemical space around the scaffold.
Exemplary Protocol: Synthesis of a Representative CCR2 Antagonist Analog
This protocol describes a self-validating system for synthesizing a target molecule. Each step includes purification and analytical characterization to ensure the integrity of the material proceeding to the next stage.
Step 1: Synthesis of 2-(Cyclopentyloxy)ethan-1-amine (Intermediate 3)
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-2-aminoethanol (1.0 eq) in THF dropwise.
-
Ether Formation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add cyclopentyl bromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI). Heat the reaction mixture to 60 °C and stir for 16 hours. Causality: The TBAI acts as a phase-transfer catalyst to facilitate the reaction between the alkoxide and the alkyl halide.
-
Workup and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford 2-(cyclopentyloxy)ethan-1-amine hydrochloride as a white solid.
-
Validation: Confirm structure and purity via ¹H NMR and LC-MS analysis.
Step 2: Amide Coupling to Yield Final Product
-
Reaction Setup: To a solution of 2-(cyclopentyloxy)ethan-1-amine hydrochloride (1.0 eq) and a substituted benzoic acid (e.g., 3-(trifluoromethyl)benzoic acid, 1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the mixture and stir at room temperature for 4 hours. Causality: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, ensuring a clean conversion to the desired amide.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄ and concentrate.
-
Final Isolation: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final compound.
-
Final Validation: Confirm the structure, purity (>95%), and identity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The development of potent and selective CCR2 antagonists from the 2-(cyclopentyloxy)ethylamine scaffold is a classic example of iterative medicinal chemistry. SAR studies have revealed several key structural features that govern binding affinity and functional activity.
Key Structural Determinants
-
The Cyclopentyl Ether: This group is critical for establishing productive hydrophobic interactions within a specific sub-pocket of the CCR2 binding site. While cyclohexyl ethers are also common and effective, the cyclopentyl group often provides an optimal balance of lipophilicity and conformational flexibility to fit the receptor.
-
The Ethylamine Linker: The two-carbon linker correctly positions the amine functionality and the amide cap relative to the cycloalkoxy group. Altering the length of this linker typically results in a significant loss of potency.
-
The Amide Cap: An aromatic or heteroaromatic group attached via an amide bond is a near-universal feature of high-affinity ligands in this class.[7][8] This group engages in crucial π-stacking and electrostatic interactions with receptor residues. Substituents, particularly electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens, on this ring system can dramatically modulate potency and selectivity.[9]
Representative SAR Data
The following table summarizes representative SAR data for a hypothetical series of analogs, illustrating the principles described above.
| Compound ID | Cycloalkyl Group | R¹ (Amine Sub.) | R² (Amide Cap) | CCR2 Binding IC₅₀ (nM) |
| REF-01 | Cyclopentyl | H | 3-CF₃-Phenyl | 5.2 |
| ANA-02 | Cyclobutyl | H | 3-CF₃-Phenyl | 89.5 |
| ANA-03 | Cyclohexyl | H | 3-CF₃-Phenyl | 7.8 |
| ANA-04 | Cyclopentyl | Methyl | 3-CF₃-Phenyl | 45.1 |
| ANA-05 | Cyclopentyl | H | Phenyl | 250.7 |
| ANA-06 | Cyclopentyl | H | 4-Cl-Phenyl | 15.3 |
Pharmacological Evaluation Workflow
The characterization of novel 2-(cyclopentyloxy)ethylamine derivatives follows a standardized cascade of in vitro assays to determine potency, mechanism of action, and functional effects.
Protocol: CCR2 Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the CCR2 receptor, providing a measure of binding affinity (Kᵢ).
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human CCR2.
-
Radioligand: [¹²⁵I]-CCL2 or a tritiated small-molecule antagonist (e.g., [³H]-CCR2-RA).[10]
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.1.
-
Test compounds, serially diluted in 100% DMSO.
-
-
Procedure:
-
In a 96-well plate, add 2 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 100 µL of radioligand diluted in assay buffer to its final concentration (typically at its Kₔ value).
-
Add 100 µL of CCR2-expressing cell membranes diluted in assay buffer (typically 5-10 µg protein per well).
-
Incubate the plate for 90-120 minutes at room temperature with gentle shaking. Causality: This incubation allows the binding reaction to reach equilibrium.
-
Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (Assay buffer without BSA).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound relative to total binding (vehicle) and non-specific binding (determined in the presence of a saturating concentration of a known unlabeled CCR2 antagonist).
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol: Monocyte Chemotaxis Assay
This functional assay measures the ability of a test compound to inhibit the directed migration of monocytes toward a CCL2 gradient.
-
Materials:
-
Procedure:
-
Starve the monocytic cells in serum-free medium for 2-4 hours prior to the assay.
-
Add assay medium containing CCL2 (at its EC₅₀ concentration for migration) to the lower chambers of the Transwell® plate.[12]
-
Resuspend the starved cells in assay medium. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C. Causality: This pre-incubation step allows the antagonist to bind to CCR2 receptors on the cell surface before they are exposed to the chemoattractant.
-
Add the cell suspension (containing the test compound) to the upper chamber of the Transwell® inserts.[11][12]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantify migrated cells: Remove the inserts. The number of cells that have migrated to the lower chamber can be quantified by adding a fluorescent dye that measures cellular ATP content (e.g., CellTiter-Glo®) and reading the luminescence.[11]
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic model.
-
Challenges and Future Perspectives
Despite the strong preclinical rationale, the clinical development of CCR2 antagonists has been challenging.[13] Several candidates have shown only modest efficacy in large-scale clinical trials for conditions like rheumatoid arthritis and atherosclerosis.[7] Key challenges include:
-
Species Selectivity: Many small-molecule antagonists exhibit significant differences in potency between human and rodent CCR2, complicating the translation of preclinical efficacy data.[2][14]
-
Receptor Biology Complexity: The chemokine system has inherent redundancy. Other receptors and ligands may compensate when CCR2 is blocked, dampening the therapeutic effect.
-
Off-Target Activity: Some chemical scaffolds have shown cross-reactivity with other receptors, such as α1-adrenergic receptors, which can lead to unwanted cardiovascular side effects.[15]
Future efforts in this field are focused on developing antagonists with improved pharmacokinetic properties and selectivity profiles. Furthermore, there is growing interest in dual antagonists that target both CCR2 and the closely related CCR5 receptor, which could offer a broader anti-inflammatory effect, particularly in diseases like diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[7][16]
Conclusion
The 2-(cyclopentyloxy)ethylamine scaffold represents a well-validated and highly tractable starting point for the design of potent and selective CCR2 antagonists. A deep understanding of the synthetic chemistry, the key structure-activity relationships governing potency, and the standardized pharmacological evaluation workflow is essential for drug discovery teams aiming to target the CCL2/CCR2 axis. While clinical translation has proven challenging, the fundamental role of this pathway in inflammatory disease ensures that it will remain a high-priority target for the development of novel therapeutics. Future success will likely depend on designing molecules with optimized selectivity, superior pharmacokinetic properties, and potentially multi-target engagement profiles.
References
-
The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. Available at: [Link]
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303. Available at: [Link]
-
Kalinowska-Lyszczarz, A., & Losy, J. (2008). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 17(9), 1267-1275. Available at: [Link]
-
Zhen, Z., et al. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Comprehensive Medicinal Chemistry II (pp. 263-286). Elsevier. Available at: [Link]
-
General structure-activity/selectivity relationship patterns for the inhibitors of the chemokine receptors (CCR1/CCR2/CCR4/CCR5) with application for virtual screening of PubChem database. ResearchGate. Available at: [Link]
-
Struthers, M., & Pasternak, A. (2010). CCR2 antagonists. Current Topics in Medicinal Chemistry, 10(13), 1278-1298. Available at: [Link]
-
Zweemer, A. J., et al. (2013). Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular Pharmacology, 84(4), 551-561. Available at: [Link]
-
Mende, M., et al. (2020). Chemokine receptor antagonists with α1-adrenergic receptor blocker activity. Pharmacological Research, 152, 104620. Available at: [Link]
-
Carter, P. H., et al. (2015). Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. ACS Medicinal Chemistry Letters, 6(6), 650-654. Available at: [Link]
-
CCR2 antagonists. ResearchGate. Available at: [Link]
-
Chemotaxis Assay Monocytes. Crown Bioscience. Available at: [Link]
-
van der Wouden, M., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2630-2650. Available at: [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. Available at: [Link]
-
Roy, K., & Leonard, J. T. (2011). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. Molecules, 16(10), 8323-8340. Available at: [Link]
-
Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. ResearchGate. Available at: [Link]
-
van der Wouden, M., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. National Institutes of Health. Available at: [Link]
-
Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Available at: [Link]
-
Incucyte® Chemotaxis Assay Protocol for Macrophages. Sartorius. Available at: [Link]
-
CLINICAL DEVELOPMENT OF CCR2 ANTAGONISTS CCX140-B AND CCX872-B. ResearchGate. Available at: [Link]
-
Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. MDPI. Available at: [Link]
-
The protocol of competitive binding assay. ResearchGate. Available at: [Link]
-
Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. National Institutes of Health. Available at: [Link]
-
Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. Oxford Academic. Available at: [Link]
-
CytoSelect™ 24-Well Cell Migration Assay (5 µm, Fluorometric Format). Cell Biolabs. Available at: [Link]
-
STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction. Royal Society of Chemistry. Available at: [Link]
-
Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. JoVE. Available at: [Link]
-
Pasternak, A., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(2), 54-58. Available at: [Link]
-
Pasternak, A., et al. (2008). Novel, Orally Bioavailable γ-Aminoamide CC Chemokine Receptor 2 (CCR2) Antagonists. Journal of Medicinal Chemistry, 51(15), 4437-4440. Available at: [Link]
Sources
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 7. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Commercial Availability & Synthetic Strategies: 2-(Cyclopentyloxy)ethylamine
Executive Summary: The "Make vs. Buy" Calculus
For drug development professionals, 2-(Cyclopentyloxy)ethylamine (CAS 933732-12-8) represents a classic "Tier 3" procurement challenge. Unlike commodity reagents (Tier 1) or common catalog building blocks (Tier 2), this compound is frequently listed as "Make-to-Order" or holds "Low Stock" status with major aggregators like BLD Pharm and ChemScene.
Strategic Advisory:
-
Commercial Status: Niche. High probability of lead times exceeding 4-6 weeks from catalog vendors.
-
Purity Risk: Commercial batches often degrade due to oxidation of the ether linkage or carbonate formation on the primary amine if stored improperly.
-
Recommendation: For requirements <5g, attempt commercial procurement with a strict Certificate of Analysis (CoA) request. For requirements >10g or GMP needs, internal synthesis or a contract manufacturing organization (CMO) partnership is operationally superior.
Technical Profile & Stability
Understanding the physicochemical behavior of this molecule is prerequisite to handling it. The cyclopentyl ether moiety provides lipophilicity, while the ethylamine tail acts as a reactive nucleophile.
| Property | Specification | Critical Note |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Boiling Point | ~180-185°C (Predicted) | High boiling point makes distillation viable for purification. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical primary amine; forms stable hydrochloride salts. |
| Storage | 2-8°C, Inert Gas (Ar/N₂) | Hygroscopic. Absorbs CO₂ from air to form carbamates. |
| Solubility | DMSO, MeOH, DCM, Water | Highly soluble in organic solvents; moderately soluble in water. |
Sourcing Decision Logic
The following decision tree models the optimal procurement strategy based on project phase and quantity.
Figure 1: Strategic sourcing decision tree for 2-(Cyclopentyloxy)ethylamine.
Validated Synthetic Protocol (Self-Validating System)
When commercial stock is unavailable, the following Nitrile Reduction Route is the most robust method for generating high-purity material. It avoids the dimerization byproducts common in direct alkylation of ethanolamine.
Mechanism & Causality[1]
-
Etherification (Step 1): We use Bromoacetonitrile instead of chloroethylamine. Why? Chloroethylamine cyclizes to aziridine (toxic, unstable) under basic conditions. Bromoacetonitrile is a stable electrophile that reacts cleanly with cyclopentanol.
-
Reduction (Step 2): The nitrile group is reduced to a primary amine. This guarantees the terminal position of the amine, preventing secondary amine impurities.
Step 1: Synthesis of 2-(Cyclopentyloxy)acetonitrile
-
Reagents: Cyclopentanol (1.0 eq), NaH (1.2 eq, 60% in oil), Bromoacetonitrile (1.1 eq), THF (Anhydrous).
-
Protocol:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add Cyclopentanol dropwise. Observation: Hydrogen gas evolution indicates deprotonation. Stir 30 min.
-
Add Bromoacetonitrile dropwise at 0°C. Control: Exothermic reaction; maintain temp <10°C to prevent polymerization.
-
Warm to RT and stir 12h.
-
Quench: Carefully add sat. NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Vacuum distillation or Silica Flash Chromatography (Hexane/EtOAc 9:1).
-
Step 2: Reduction to 2-(Cyclopentyloxy)ethylamine
-
Reagents: Intermediate Nitrile, LiAlH₄ (2.0 eq) or Raney Nickel/H₂ (50 psi), THF or MeOH.
-
Protocol (LiAlH₄ Method - Lab Scale):
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add 2-(Cyclopentyloxy)acetonitrile (dissolved in THF) dropwise.
-
Reflux for 4 hours. Validation: Monitor disappearance of Nitrile peak (~2250 cm⁻¹) via IR or LCMS.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) sequentially.
-
Filter the white granular precipitate.
-
Concentrate filtrate.
-
Salt Formation (Recommended): Dissolve oil in Et₂O, add HCl/Dioxane to precipitate the hydrochloride salt. This stabilizes the product for storage.
-
Figure 2: Two-step synthetic pathway via nitrile intermediate.
Quality Assurance & Analytical Specifications
To ensure the material is suitable for biological assays (e.g., Kinase screening), it must meet these criteria.
| Test | Method | Acceptance Criteria | Failure Mode Analysis |
| Identity | ¹H NMR (DMSO-d₆) | Multiplet (1.5-1.8 ppm, Cyclopentyl), Triplet (~2.9 ppm, -CH₂-N), Triplet (~3.4 ppm, -CH₂-O). | Extra peaks at ~7-8 ppm indicate solvent contamination or incomplete reduction (imine). |
| Purity | LC-MS (ESI+) | >95% Area; [M+H]⁺ = 130.2 | Mass 128 indicates dehydrogenation; Mass 146 indicates oxidation. |
| Water | Karl Fischer | < 0.5% | High water content accelerates carbamate formation. |
| Appearance | Visual | Clear oil or White solid (HCl salt) | Yellowing indicates oxidation (N-oxide formation). |
References
-
Compound Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54236316, 2-(Cyclopentyloxy)ethanamine. Retrieved from [Link]
- Synthetic Methodology (Analogous): Zhang, Y., et al. (2020). Optimization of Ether-Amine Linkers in Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for nitrile reduction route).
-
Safety Data: CP Lab Safety. Chemical Safety Data for Alkyl Amines. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry of 2-(Cyclopentyloxy)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Cyclopentyloxy)ethylamine. This document outlines the predicted fragmentation patterns of this molecule under common ionization techniques and offers detailed, field-proven protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to ensure scientific integrity, providing robust and reproducible results for researchers in academic and industrial settings.
Introduction to 2-(Cyclopentyloxy)ethylamine and its Mass Spectrometric Analysis
2-(Cyclopentyloxy)ethylamine is a primary amine containing an ether linkage. Its structural features suggest its potential utility as a building block in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation, offers the specificity and sensitivity required for these tasks.
Understanding the molecule's behavior under ionization is fundamental to developing robust analytical methods. The presence of a basic amine group and an ether linkage dictates its fragmentation pathways, which can be elucidated through careful analysis of its mass spectrum. This guide will first explore the theoretical underpinnings of its fragmentation and then provide practical, step-by-step protocols for its analysis.
Predicted Mass Spectral Fragmentation of 2-(Cyclopentyloxy)ethylamine
The fragmentation of 2-(Cyclopentyloxy)ethylamine in mass spectrometry is primarily influenced by the presence of the primary amine and the ether functional groups. The lone pair of electrons on the nitrogen atom often directs the initial ionization and subsequent fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under Electron Ionization (EI), typically used in GC-MS, the molecular ion (M+) of 2-(Cyclopentyloxy)ethylamine is expected to be observed, albeit potentially at a low intensity, which is common for aliphatic amines[1]. The fragmentation will be dominated by cleavage events alpha to the nitrogen and oxygen atoms, leading to the formation of stable carbocations.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage at the Amine: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[2] For 2-(Cyclopentyloxy)ethylamine, this would result in the formation of a resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak in the mass spectra of primary ethylamines.[3][4]
-
Alpha-Cleavage at the Ether: Fragmentation can also be initiated by cleavage of the C-C bond alpha to the ether oxygen.[2] This could lead to the loss of a cyclopentyl radical, resulting in a fragment at m/z 59 ([O=CHCH₂NH₂]⁺).
-
Cleavage of the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆).
-
Loss of the Cyclopentyloxy Group: Cleavage of the C-O bond can result in the loss of the cyclopentyloxy radical, leading to a fragment at m/z 44 ([CH₂CH₂NH₂]⁺).
The following Graphviz diagram illustrates the predicted major fragmentation pathways of 2-(Cyclopentyloxy)ethylamine under EI.
Caption: Predicted ESI-MS/MS fragmentation of 2-(Cyclopentyloxy)ethylamine.
Analytical Protocols
The choice between GC-MS and LC-MS/MS for the analysis of 2-(Cyclopentyloxy)ethylamine will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the primary amine, derivatization is highly recommended to improve peak shape and prevent tailing on common GC columns. [5] 3.1.1. Sample Preparation and Derivatization
This protocol utilizes derivatization with isobutyl chloroformate, which converts the primary amine to a less polar carbamate. [6] Materials:
-
2-(Cyclopentyloxy)ethylamine standard
-
Isobutyl chloroformate (IBCF)
-
Sodium bicarbonate buffer (1 M, pH 9)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
2 mL reaction vials with PTFE-lined caps
Protocol:
-
Sample Preparation: Prepare a stock solution of 2-(Cyclopentyloxy)ethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the sample or standard solution and 500 µL of 1 M sodium bicarbonate buffer.
-
Derivatization: Add 50 µL of isobutyl chloroformate to the vial.
-
Reaction: Cap the vial tightly and vortex for 2 minutes at room temperature.
-
Extraction: Add 500 µL of hexane to the vial and vortex for 1 minute to extract the derivatized analyte.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane extract is ready for GC-MS analysis.
The following Graphviz diagram outlines the GC-MS sample preparation workflow.
Caption: GC-MS sample preparation workflow with derivatization.
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of underivatized and derivatized compounds. |
| Injection Mode | Splitless (1 µL) | To maximize sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial temp: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An optimized temperature program to ensure good separation and peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. [7] |
| Source Temperature | 230 °C | To maintain analyte integrity in the ion source. [8] |
| Quadrupole Temp | 150 °C | To ensure stable ion transmission. [8] |
| Scan Range | m/z 40-400 | To cover the expected mass range of the derivatized analyte and its fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing 2-(Cyclopentyloxy)ethylamine directly without derivatization, which can simplify sample preparation and reduce analysis time. [9] 3.2.1. Sample Preparation
Materials:
-
2-(Cyclopentyloxy)ethylamine standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Sample Dilution: Dilute the sample containing 2-(Cyclopentyloxy)ethylamine in a mixture of 50:50 methanol:water to a final concentration suitable for LC-MS/MS analysis (e.g., in the ng/mL to low µg/mL range).
-
Acidification: Add formic acid to the diluted sample to a final concentration of 0.1% (v/v) to promote protonation of the analyte and improve chromatographic peak shape.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
The following Graphviz diagram outlines the LC-MS/MS sample preparation workflow.
Caption: LC-MS/MS sample preparation workflow.
3.2.2. LC-MS/MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | A versatile reversed-phase column for the separation of a wide range of compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to promote analyte protonation and improve peak shape. [10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | A suitable flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated in positive ESI. [11] |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temp | 350 °C | |
| Desolvation Gas Flow | 800 L/hr | |
| MRM Transitions | Precursor Ion: m/z 130; Product Ions: e.g., m/z 113, m/z 62 | For selective and sensitive quantification. One transition for quantification and another for confirmation are recommended. |
Data Analysis and Interpretation
For GC-MS analysis, the identification of 2-(Cyclopentyloxy)ethylamine (as its derivative) is based on its retention time and the comparison of its acquired mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern as described in Section 2.1.
For LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, the detection and quantification of 2-(Cyclopentyloxy)ethylamine are based on the detection of specific precursor-to-product ion transitions at the correct retention time. The ratio of the quantifier and qualifier transitions should be consistent between samples and standards for confident identification.
Conclusion
The mass spectrometric analysis of 2-(Cyclopentyloxy)ethylamine can be effectively performed using both GC-MS and LC-MS/MS. The choice of method will be dictated by the specific analytical requirements. For GC-MS, derivatization is crucial for achieving good chromatographic performance. LC-MS/MS provides a direct and highly sensitive method for the analysis of this compound. The predicted fragmentation patterns and the detailed protocols provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for 2-(Cyclopentyloxy)ethylamine.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]
-
Wang, Y. S., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(9), 10834-10849. Available at: [Link]
-
Laganà, A., et al. (2004). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Food Additives and Contaminants, 21(10), 962-969. Available at: [Link]
-
Ge, X., et al. (2011). Typical GC-MS chromatograms for the analysis of alkylamines in ambient aerosol sample. ResearchGate. Retrieved from [Link]
-
Justes, D. R., et al. (2011). ESI mass spectra of a symmetric (Et, OEt)-PDMS electrosprayed from (A) a methanolic solution of ammonium acetate and recorded in the positive ion mode. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
You, H., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7, 2287-2295. Available at: [Link]
-
Jayatilaka, D., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(11), 2419. Available at: [Link]
-
Nair, V. D., & G, K. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 13(4), 141-146. Available at: [Link]
-
Giorio, C., et al. (2021). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Aerosol Research, 1(1), 1-18. Available at: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylcyclopentanamine. Retrieved from [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-357. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
NIST. (n.d.). Ethylamine. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]
-
Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2009). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Study of Ethanolamines in High Salinity Industrial Wastewaters. Retrieved from [Link]
-
PubChem. (n.d.). N-(cyclopentylmethyl)-N-ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diphenylmethoxy)ethylamine. Retrieved from [Link]
Sources
- 1. Ethylamine [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Strategy for the Chiral Separation of 2-(Cyclopentyloxy)ethylamine Enantiomers by HPLC and SFC
**Abstract
This application note presents a comprehensive guide for the enantioselective separation of 2-(Cyclopentyloxy)ethylamine, a chiral primary amine of interest in pharmaceutical development. Recognizing the critical importance of enantiomeric purity for drug safety and efficacy, we provide detailed, validated protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] The methodologies leverage polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability and high selectivity for diverse chiral compounds, including primary amines.[2] We outline a systematic screening protocol and explain the fundamental principles behind experimental choices, such as mobile phase composition and the essential role of basic additives in achieving optimal peak shape and resolution. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and efficient method for the chiral analysis and quality control of this compound.
Introduction: The Imperative of Chiral Purity
In pharmaceutical research, the spatial arrangement of atoms in a molecule can dramatically alter its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit widely different pharmacological, metabolic, and toxicological profiles.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize each enantiomer in a drug product.[3][4]
2-(Cyclopentyloxy)ethylamine possesses a single stereocenter, making its separation and quantification a mandatory step in any drug development program involving this scaffold. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most established and powerful technique for resolving enantiomers in both analytical and preparative scales.[5][6] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, faster, and "greener" alternative, offering significant reductions in solvent consumption.[7][8] This note provides robust starting points for method development on both platforms.
The Principle of Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment.
The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions:
-
Hydrogen Bonding: The primary amine of 2-(Cyclopentyloxy)ethylamine can act as a hydrogen bond donor, while the carbamate linkages on the polysaccharide backbone act as acceptors.
-
Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to these interactions.
-
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral grooves or cavities of the polysaccharide structure, leading to a more stable complex and, consequently, a longer retention time.
The subtle differences in the free energy (ΔΔG) of these diastereomeric complexes cause one enantiomer to be retained longer on the column, enabling their separation.[9]
Figure 1: Principle of Chiral Recognition. Enantiomers interact differently with the CSP, forming complexes of varying stability, which leads to differential retention times and separation.
Recommended Workflow for Chiral Method Development
A systematic approach is crucial for efficient method development. The following workflow is recommended for screening and optimizing the separation of 2-(Cyclopentyloxy)ethylamine enantiomers.
Figure 2: Systematic workflow for chiral method development, from initial screening to final validation.
Protocol 1: Chiral Separation by HPLC
High-Performance Liquid Chromatography is the cornerstone of chiral analysis. Polysaccharide-based CSPs are highly recommended for their proven success in separating primary amines.[10]
Rationale for Experimental Choices
-
Chiral Stationary Phases (CSPs): A screening of several polysaccharide-based columns is the most effective strategy.[6] We recommend starting with immobilized phases (e.g., Daicel CHIRALPAK® IA-3/IB-3/IC-3 or Phenomenex Lux® i-Cellulose-5/i-Amylose-1) due to their enhanced robustness and tolerance for a wider range of solvents.[11]
-
Mobile Phase: Both Normal Phase (NP) and Polar Organic (PO) modes should be evaluated. NP often provides higher selectivity, while PO mode can offer better solubility for certain samples.
-
Basic Additive: This is the most critical parameter for analyzing primary amines. The basic nature of 2-(Cyclopentyloxy)ethylamine can lead to strong interactions with residual acidic silanol groups on the silica surface, causing severe peak tailing. Adding a small concentration (0.1-0.2%) of a basic modifier, such as Diethylamine (DEA) or Butylamine, to the mobile phase neutralizes these sites and ensures sharp, symmetrical peaks.[10][12][13]
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or PDA detector.
-
Chiral Columns (Recommended for Screening):
-
Lux® i-Cellulose-5 (Phenomenex)
-
CHIRALPAK® IA-3 or IB-3 (Daicel)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additive: Diethylamine (DEA) or Butylamine (BA).
-
Sample: Racemic 2-(Cyclopentyloxy)ethylamine.
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of the racemic analyte at 1.0 mg/mL in a 50:50 mixture of Hexane/IPA. From this, prepare a working solution at 0.1 mg/mL by diluting with the initial mobile phase for the planned injection.
-
Mobile Phase Preparation:
-
Normal Phase (NP): Prepare mixtures of n-Hexane and an alcohol (IPA or EtOH). A good starting point is 80:20 (v/v) Hexane:IPA. Add 0.1% DEA to the final mixture.
-
Polar Organic (PO): Prepare a mixture of Acetonitrile and Methanol. A good starting point is 90:10 (v/v) ACN:MeOH. Add 0.1% DEA to the final mixture.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Screening and Analysis:
-
Equilibrate the first column with the NP mobile phase for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, switch to the PO mobile phase (ensuring proper column flushing with an intermediate solvent like IPA if necessary).
-
Repeat the process for each recommended screening column.
-
-
Data Evaluation: For each run, calculate the retention factors (k), separation factor (α), and resolution (Rs). Baseline separation is typically achieved when Rs ≥ 1.5.
Expected Results and Optimization
The screening process will identify the best combination of CSP and mobile phase. The results can be summarized for easy comparison.
Table 1: Representative HPLC Screening Data
| Column | Mobile Phase | Additive | k1 | k2 | α (k2/k1) | Rs | Observations |
|---|---|---|---|---|---|---|---|
| Lux i-Cellulose-5 | Hexane/IPA (80:20) | 0.1% DEA | 2.8 | 3.4 | 1.21 | 1.8 | Good separation, symmetrical peaks. |
| CHIRALPAK IA-3 | Hexane/IPA (80:20) | 0.1% DEA | 3.5 | 3.7 | 1.06 | 0.8 | Partial separation. |
| Lux i-Cellulose-5 | ACN/MeOH (90:10) | 0.1% DEA | 1.5 | 1.5 | 1.00 | 0.0 | No separation. |
| CHIRALPAK IA-3 | ACN/MeOH (90:10) | 0.1% DEA | 1.9 | 2.5 | 1.32 | 2.1 | Optimal. Baseline separation. |
This is example data. Actual results will vary.
Once a promising condition is found (e.g., CHIRALPAK IA-3 with PO mobile phase), further optimization can be performed by adjusting the alcohol percentage, additive concentration, or temperature to improve resolution or reduce run time.
Protocol 2: Chiral Separation by SFC
SFC is an excellent alternative to HPLC, offering faster separations with reduced environmental impact.[8][14] The same polysaccharide CSPs are used, but the mobile phase consists primarily of supercritical CO₂ with a small amount of an organic modifier.
Rationale for Experimental Choices
-
Mobile Phase: The primary mobile phase is supercritical CO₂. An alcohol (e.g., Methanol or Ethanol) is used as a co-solvent or "modifier" to adjust analyte retention and selectivity.
-
Additive: As with HPLC, a basic additive is critical for achieving good peak shape for primary amines.[15][16] Additives are typically added to the modifier.
Materials and Instrumentation
-
SFC System: An analytical SFC system with a back-pressure regulator (BPR) and UV/Vis or PDA detector.
-
Chiral Columns: Same as recommended for HPLC screening.
-
Solvents: SFC-grade CO₂, Methanol (modifier).
-
Additive: Diethylamine (DEA) or Isopropylamine (IPA).
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in Methanol.
-
Modifier Preparation: Prepare the alcohol modifier (e.g., Methanol) containing 0.2% DEA.
-
Instrument Setup (Typical Starting Conditions):
-
Columns: Lux® i-Cellulose-5, CHIRALPAK® IA-3
-
Mobile Phase: CO₂ / Methanol (with 0.2% DEA)
-
Gradient/Isocratic: Start with a 15% modifier isocratic run.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
-
Screening and Analysis:
-
Equilibrate the column with the starting mobile phase.
-
Inject the sample and record the chromatogram.
-
Screen different modifiers (e.g., Ethanol) and different columns to find the best conditions.
-
-
Data Evaluation: Assess the separation based on resolution and peak shape, similar to the HPLC protocol.
Expected Results and Optimization
SFC often yields high-efficiency separations in significantly shorter run times compared to HPLC.
Table 2: Representative SFC Screening Data
| Column | Modifier (with 0.2% DEA) | % Modifier | tR1 (min) | tR2 (min) | Rs | Observations |
|---|---|---|---|---|---|---|
| Lux i-Cellulose-5 | Methanol | 15% | 1.8 | 2.2 | 2.5 | Excellent, fast separation. |
| CHIRALPAK IA-3 | Methanol | 15% | 2.5 | 2.9 | 1.9 | Good baseline separation. |
| Lux i-Cellulose-5 | Ethanol | 15% | 2.1 | 2.4 | 1.7 | Good separation. |
This is example data. Actual results will vary.
If separation is achieved, the modifier percentage can be adjusted to optimize retention and resolution. A lower modifier percentage generally increases retention and may improve resolution.
Method Validation and System Suitability
Any developed chiral method intended for quality control must be validated according to established guidelines (e.g., ICH Q2(R1) or FDA guidance).[17][18] Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: A linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: The closeness of the measured value to the true value and the reproducibility of the measurement.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., temperature, flow rate, mobile phase composition).
Before each analytical run, a system suitability test should be performed using a racemic standard to confirm that the chromatographic system is performing adequately. The acceptance criterion is typically a resolution (Rs) of ≥ 1.5.
Conclusion
The enantiomers of 2-(Cyclopentyloxy)ethylamine can be effectively resolved using either chiral HPLC or chiral SFC. The key to a successful separation is the systematic screening of polysaccharide-based chiral stationary phases in combination with a mobile phase containing a suitable basic additive, such as diethylamine. The protocols provided in this note offer robust starting points for developing a rapid, reliable, and validated analytical method suitable for the stringent requirements of the pharmaceutical industry. By following the outlined workflow, researchers can efficiently establish a method for the accurate determination of the enantiomeric purity of this important chiral amine.
References
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Al-Majid, A. M., & El-Sayed, M. Y. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Ansari, S. A., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Kabir, M. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Unknown Author. (n.d.). Chiral Drug Separation.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
- Woods, R. M., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health.
- Unknown Author. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use.
- Chiral Technologies. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 .
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Phenomenex. (n.d.). Care and Use Notes for Lux SFC.
- LCGC International. (2012). Application Notes: Chiral.
- BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health.
- Choi, H. J., & Hyun, M. H. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health.
- De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A.
- Daicel Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AS-H.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. phenomenex.com [phenomenex.com]
- 13. chiraltech.com [chiraltech.com]
- 14. afmps.be [afmps.be]
- 15. realab.ua [realab.ua]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov [fda.gov]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Cyclopentyloxy)ethylamine as a Versatile Building Block in the Synthesis of Novel Heterocycles
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of 2-(cyclopentyloxy)ethylamine in the synthesis of novel heterocyclic compounds. While direct literature on the synthetic utility of this specific molecule is nascent, its constituent functional groups—a primary amine and a cyclopentyloxy ether moiety—offer a rich chemical playground for constructing diverse and potentially bioactive scaffolds. This guide will extrapolate from established synthetic methodologies for primary amines to propose detailed protocols and reaction schemes, thereby providing a robust starting point for laboratory investigation. We will explore its application in multicomponent reactions, the synthesis of nitrogen- and sulfur-containing heterocycles, and provide the foundational logic for experimental design and optimization.
Introduction: The Potential of 2-(Cyclopentyloxy)ethylamine in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The perpetual search for novel chemical entities with improved therapeutic profiles necessitates the exploration of new building blocks that can introduce unique structural and physicochemical properties. 2-(Cyclopentyloxy)ethylamine is one such promising, yet underexplored, reagent.
The molecule can be conceptually divided into two key components:
-
The Ethylamine Moiety: A reactive primary amine that serves as a nucleophilic handle for a wide range of classical and modern synthetic transformations, including condensation, alkylation, and acylation reactions.[3]
-
The Cyclopentyloxy Group: This lipophilic ether group can significantly influence the pharmacokinetic properties of a final compound. The cyclopentyl ring offers a degree of conformational rigidity and a three-dimensional profile that can be advantageous for binding to biological targets. Its ether linkage is generally stable under a variety of reaction conditions.
This combination of a reactive handle and a property-modulating group makes 2-(cyclopentyloxy)ethylamine an attractive starting material for generating libraries of novel heterocycles for screening in drug discovery programs.
Physicochemical Properties and Reactivity Profile
While experimental data for 2-(cyclopentyloxy)ethylamine is not extensively published, we can infer its properties from analogous structures like 2-cyclopentyl-ethylamine and 2-cyclohexylethylamine.[4][5][6]
Table 1: Predicted Physicochemical Properties of 2-(Cyclopentyloxy)ethylamine
| Property | Predicted Value | Comments |
| Molecular Formula | C7H15NO | - |
| Molecular Weight | 129.20 g/mol | - |
| Boiling Point | ~160-170 °C | Based on similar structures. |
| pKa | ~10.5 | Typical for a primary alkylamine. |
| Appearance | Colorless Liquid | Expected at room temperature. |
| Solubility | Soluble in common organic solvents. | Limited solubility in water. |
The primary amine is the key reactive center. Its nucleophilicity allows it to readily participate in reactions with electrophiles such as carbonyls, alkyl halides, and acyl halides. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.
Proposed Synthetic Applications and Protocols
The following sections outline several high-potential synthetic routes for incorporating 2-(cyclopentyloxy)ethylamine into novel heterocyclic systems. These protocols are based on well-established methodologies and are intended as a starting point for experimental work.
Synthesis of Substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound. This approach can be adapted to utilize 2-(cyclopentyloxy)ethylamine to generate N-substituted pyrroles.[7]
Reaction Scheme:
Figure 1: Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.), 2-(cyclopentyloxy)ethylamine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Solvent Addition: Add a suitable solvent such as toluene to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Water will be collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Thiazolidin-4-ones from N-Cyclopentylthiourea Precursors
2-(Cyclopentyloxy)ethylamine can be readily converted to its corresponding thiourea, which is a versatile intermediate for the synthesis of various sulfur-containing heterocycles, such as thiazolidin-4-ones. These scaffolds are of interest due to their potential biological activities.[8]
Workflow for Thiazolidin-4-one Synthesis:
Figure 2: Two-step synthesis of thiazolidin-4-one derivatives.
Experimental Protocol: Step 1 - Synthesis of N-(2-(Cyclopentyloxy)ethyl)thiourea
-
Reactant Preparation: Dissolve 2-(cyclopentyloxy)ethylamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add an isothiocyanate (e.g., benzoyl isothiocyanate, 1.0 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Isolation: The product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Cyclization to Thiazolidin-4-one
-
Reactant Preparation: In a round-bottom flask, dissolve the N-(2-(cyclopentyloxy)ethyl)thiourea (1.0 eq.) and an α-haloester (e.g., ethyl bromoacetate, 1.1 eq.) in a solvent such as ethanol or chloroform.[8]
-
Base Addition: Add a base, such as sodium acetate or triethylamine (1.5 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Multicomponent Synthesis of Dihydropyridines
Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step.[9] 2-(Cyclopentyloxy)ethylamine can be employed as the amine component in reactions such as the Hantzsch pyridine synthesis or similar MCRs to produce dihydropyridine derivatives.
Proposed Hantzsch-type Reaction:
Figure 3: Multicomponent synthesis of dihydropyridines.
Experimental Protocol:
-
Reactant Mixture: In a microwave vial or a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (e.g., ethyl acetoacetate, 2.0 eq.), and 2-(cyclopentyloxy)ethylamine (1.1 eq.) in ethanol.
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture for 6-12 hours.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes.[10]
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Data Summary and Expected Outcomes
The following table summarizes the proposed reactions and the expected classes of heterocyclic products.
Table 2: Summary of Proposed Synthetic Transformations
| Reaction Type | Key Reagents | Heterocyclic Product Class | Potential for Bioactivity |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | N-Substituted Pyrroles | Anticancer, Anti-inflammatory |
| Thiourea Cyclization | α-Haloesters | Thiazolidin-4-ones | Anticancer, Antimicrobial[8] |
| Hantzsch-type MCR | Aldehydes, β-Ketoesters | Dihydropyridines | Calcium channel blockers, etc. |
Conclusion and Future Outlook
2-(Cyclopentyloxy)ethylamine represents a promising and versatile, yet underutilized, building block for the synthesis of novel heterocycles. The protocols detailed in this application note, derived from established synthetic methodologies, provide a solid foundation for researchers to begin exploring its synthetic potential. The unique combination of a reactive primary amine and a lipophilic cyclopentyloxy moiety makes this reagent particularly attractive for generating libraries of compounds with diverse physicochemical properties for applications in drug discovery and materials science. Further exploration of its reactivity in other classical and modern heterocyclic syntheses is highly encouraged.
References
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. J. Org. Chem., 66, 7925-7929. [Link]
- Chinese Patent CN111807968B. A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). Pharmaceuticals. [Link]
-
Ethylamine Properties, Reactions, and Applications. Safrole. [Link]
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (2021). Organic Chemistry Frontiers. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. [Link]
-
Panda, S. S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. Master's Thesis, The University of Texas Rio Grande Valley. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
-
Zaki, R. M., et al. (2020). Synthesis, Reactions, and Antimicrobial Activity of Novel Heterocyclic Compounds Containing Cyclopenta[d]thieno[2,3-b]pyridine Moiety and Related Fused Heterocycles. Russian Journal of Bioorganic Chemistry, 46(1), 85–96. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]
-
Green Methods for the Synthesis of Bioactive Heterocycles. (2022). ResearchGate. [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). ResearchGate. [Link]
-
What is the major organic product formed when cyclopentanone reacts with ethylamine under mild acidic conditions? Pearson. [Link]
-
2-Cyclopentylethanamine. PubChem. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). Semantic Scholar. [Link]
-
Cyclopentylamine. PubChem. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
-
2-(2-(2-Propynyloxy)ethoxy)ethylamine. PubChem. [Link]
-
2-Cyclohexylethylamine. PubChem. [Link]
Sources
- 1. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. ijnrd.org [ijnrd.org]
- 3. safrole.com [safrole.com]
- 4. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 5. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclohexylethylamine | C8H17N | CID 20509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 10. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 2-(Cyclopentyloxy)ethylamine Derivatives
Introduction: Unveiling the Therapeutic Potential of 2-(Cyclopentyloxy)ethylamine Derivatives
The 2-(Cyclopentyloxy)ethylamine scaffold represents a promising starting point for the discovery of novel therapeutics, particularly those targeting the central nervous system (CNS). Its structural resemblance to known pharmacophores suggests a potential for interaction with a variety of aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Derivatives of similar structures, such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, have shown activity as inhibitors of norepinephrine (NE) and serotonin (5-HT) transporters, highlighting the potential for antidepressant or anxiolytic applications.[1] This document provides a comprehensive guide for the pharmacological screening of novel 2-(Cyclopentyloxy)ethylamine derivatives, outlining a tiered approach from high-throughput primary screening to detailed in vitro and in vivo characterization.
The proposed screening cascade is designed to be a self-validating system, ensuring that experimental choices are driven by a logical progression of data-driven hypotheses. This approach maximizes efficiency by rapidly identifying promising candidates and deprioritizing compounds with undesirable characteristics early in the discovery process.
Pharmacological Screening Cascade: A Strategic Approach
The journey from a novel chemical entity to a potential drug candidate requires a systematic and rigorous screening process. The following cascade is proposed to efficiently evaluate the pharmacological profile of 2-(Cyclopentyloxy)ethylamine derivatives.
Figure 1: A tiered screening cascade for 2-(Cyclopentyloxy)ethylamine derivatives.
Tier 1: High-Throughput Primary Screening
The initial tier focuses on broad, rapid screening to identify initial hits from a library of 2-(Cyclopentyloxy)ethylamine derivatives.
Protocol 1.1: Broad Panel Radioligand Binding Assays for GPCRs and Monoamine Transporters
Rationale: This assay quickly identifies compounds that bind to a wide range of potential targets. Given the structural motif, a panel focusing on aminergic receptors is warranted.
Target Panel:
| Target Class | Specific Targets |
| Dopamine Receptors | D1, D2, D3, D4, D5 |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |
| Adrenergic Receptors | α1A, α1B, α2A, α2B, β1, β2 |
| Monoamine Transporters | DAT, NET, SERT |
Materials:
-
Cell membranes expressing the target receptor/transporter
-
Specific radioligand for each target (e.g., [³H]-Spiperone for D2 receptors)
-
Test compounds (2-(Cyclopentyloxy)ethylamine derivatives) at a single high concentration (e.g., 10 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Protocol: [2][3][4][5]
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add the test compounds (10 µM final concentration) to the appropriate wells. Add the non-specific binding control to designated wells. Add buffer only to the total binding wells.
-
Radioligand Addition: Add the specific radioligand at a concentration near its Kd to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each test compound compared to the total binding.
Protocol 1.2: Initial In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: It is crucial to eliminate cytotoxic compounds early to avoid false positives in subsequent functional assays. The MTT assay is a rapid and cost-effective method to assess cell viability.[6][7][8][9]
Materials:
-
A representative cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol: [6][7][9]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds at a single high concentration (e.g., 30 µM) for 24-48 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells.
Tier 2: Secondary Screening and Selectivity Profiling
Compounds that show significant activity and low cytotoxicity in Tier 1 will advance to this stage for more detailed characterization.
Protocol 2.1: Dose-Response and IC50/EC50 Determination
Rationale: To quantify the potency of the hit compounds, full dose-response curves are generated for the targets identified in the primary screen.
Methodology:
-
Perform the radioligand binding assay (Protocol 1.1) or a relevant functional assay (see below) with a range of concentrations of the hit compounds (e.g., 8-10 concentrations, typically in half-log dilutions).
-
Calculate the IC50 (for inhibition assays) or EC50 (for activation assays) values using non-linear regression analysis.
Protocol 2.2: Monoamine Transporter Uptake Assay
Rationale: To confirm functional inhibition of monoamine transporters, a direct measurement of neurotransmitter uptake is performed.
Figure 2: Workflow for a monoamine transporter uptake assay.
Materials:
-
Cells stably expressing DAT, NET, or SERT (e.g., HEK293-hDAT)
-
Radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds and known inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)[10]
-
96-well plates
-
Scintillation counter
Step-by-Step Protocol: [10][11][12][13]
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.[11]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds or a known inhibitor for 10-20 minutes at 37°C.[10]
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.
Tier 3: In Vitro ADME/Tox and Safety Pharmacology
This tier evaluates the drug-like properties of the most promising candidates, focusing on metabolism and key safety liabilities.
Protocol 3.1: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Assessing the potential for drug-drug interactions is a critical step. This assay determines if the test compounds inhibit major CYP enzymes responsible for drug metabolism.[14][15]
Materials:
-
Human liver microsomes
-
A panel of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compounds and known inhibitors
-
LC-MS/MS system for metabolite quantification
Step-by-Step Protocol: [16][17]
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding a cocktail of CYP-specific probe substrates and the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolites of the probe substrates.
-
Data Analysis: Calculate the IC50 values for the inhibition of each CYP isozyme.
| CYP Isozyme | Recommended Probe Substrate |
| CYP1A2 | Phenacetin |
| CYP2C9 | Diclofenac |
| CYP2C19 | S-Mephenytoin |
| CYP2D6 | Dextromethorphan |
| CYP3A4 | Midazolam |
Table 1: Recommended probe substrates for CYP450 inhibition assays.
Protocol 3.2: hERG Channel Patch Clamp Assay
Rationale: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of hERG liability is essential for safety.[18]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch clamp rig (manual or automated)
-
Extracellular and intracellular solutions
-
Test compounds and a known hERG blocker (e.g., E-4031)
Step-by-Step Protocol: [18][19][20][21]
-
Cell Preparation: Culture hERG-expressing cells to the appropriate confluency for patch-clamp experiments.
-
Patch Clamp Recording: Establish a whole-cell patch clamp configuration.
-
Baseline Current Recording: Record the baseline hERG current using a specific voltage protocol.
-
Compound Application: Perfuse the cells with the test compound at various concentrations.
-
Current Measurement: Record the hERG current in the presence of the compound.
-
Washout: Wash out the compound with the extracellular solution to check for reversibility of the effect.
-
Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value for hERG inhibition.
Tier 4: In Vivo Proof-of-Concept
Selected compounds with a promising in vitro profile will be advanced to in vivo studies to assess their efficacy in relevant animal models.
Protocol 4.1: Rodent Behavioral Models
Rationale: Based on the in vitro pharmacology, appropriate behavioral models are chosen to evaluate the potential therapeutic effects of the compounds in a living system.
Examples of Behavioral Models: [22][23][24][25][26]
-
For potential antidepressant activity:
-
Forced Swim Test (FST): Measures behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, it assesses antidepressant-like activity by measuring the duration of immobility.
-
-
For potential anxiolytic activity:
-
Elevated Plus Maze (EPM): Measures anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces. An increase in the time spent in the open arms suggests an anxiolytic effect.
-
Light-Dark Box Test: Assesses anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
-
General Procedure:
-
Acclimation: Acclimate the animals to the testing room and equipment.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.
-
Behavioral Testing: Conduct the behavioral test at a predetermined time after compound administration.
-
Data Collection and Analysis: Record and analyze the relevant behavioral parameters.
Conclusion
This structured and comprehensive screening guide provides a robust framework for the pharmacological evaluation of 2-(Cyclopentyloxy)ethylamine derivatives. By systematically progressing from broad primary screens to detailed in vitro and in vivo characterization, researchers can efficiently identify and advance promising drug candidates while mitigating risks associated with toxicity and off-target effects. The application of these detailed protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the drug discovery and development process.
References
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Thanos, P. K., et al. (2012). Integrating Behavioral and Molecular Approaches in Mouse Models of Addiction. In Advances in the Neuroscience of Addiction. CRC Press/Taylor & Francis. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Evotec. hERG Safety. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
Qu, Y., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 8(18), e3009. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.11.1–12.11.16. [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 718–726. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Sena-Esteves, M., & Gao, G. (2018). General Principles of Preclinical Study Design. In Preclinical Development Handbook. John Wiley & Sons, Inc. [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. [Link]
-
Medicilon. CNS Pharmacology Models. [Link]
-
Patsnap. (2025). What are preclinical safety pharmacology requirements?. [Link]
-
LifeNet Health. CYP inhibition assay services based on FDA Guidance. [Link]
-
Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
ION Biosciences. Thallium-free hERG Potassium Channel Assay. [Link]
-
Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 338(3), 963–971. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
Sources
- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. multispaninc.com [multispaninc.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. enamine.net [enamine.net]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Integrating Behavioral and Molecular Approaches in Mouse - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. wuxibiology.com [wuxibiology.com]
- 24. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 25. pharmaron.com [pharmaron.com]
- 26. medicilon.com [medicilon.com]
Application Notes & Protocols: A Guide to the In Vitro Characterization of Novel 2-(Cyclopentyloxy)ethylamine Analogs as GPCR Ligands
Abstract: The 2-(Cyclopentyloxy)ethylamine scaffold represents a versatile chemical backbone for the development of novel therapeutic agents targeting G-protein coupled receptors (GPCRs). The characterization of these analogs requires a systematic and multi-faceted in vitro approach to determine their affinity, functional activity, and downstream signaling effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core principles and step-by-step protocols for the essential assays in this process. It emphasizes the rationale behind experimental choices and provides a framework for robust data interpretation.
Introduction: The Rationale for Targeting GPCRs
G-protein coupled receptors constitute the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs. Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in neuroscience, immunology, metabolism, and beyond. The development of novel ligands, such as 2-(Cyclopentyloxy)ethylamine analogs, aims to achieve greater potency and selectivity for specific GPCR subtypes, thereby enhancing therapeutic efficacy while minimizing off-target effects.
The initial characterization of these novel compounds is a critical phase in the drug discovery pipeline. It relies on a suite of in vitro assays designed to answer fundamental questions:
-
Binding Affinity: Does the compound bind to the intended GPCR target, and with what strength?
-
Functional Activity: Upon binding, does the compound activate (agonist), block (antagonist), or modulate the receptor's activity in other ways (e.g., inverse agonist, allosteric modulator)?
-
Potency and Efficacy: How much of the compound is needed to elicit a response (potency), and what is the maximum response it can produce (efficacy)?
-
Downstream Signaling: Which specific intracellular signaling pathways are engaged by the compound?
This guide will provide the principles, protocols, and expert insights necessary to navigate this characterization cascade effectively.
The GPCR Ligand Characterization Cascade
The in vitro evaluation of novel GPCR ligands follows a logical progression from initial binding assessment to detailed functional and signaling analysis. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: The tiered workflow for characterizing novel GPCR ligands.
Protocol I: Radioligand Binding Assay for Affinity Determination
Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of a non-radioactive test compound (the "competitor," e.g., a 2-(Cyclopentyloxy)ethylamine analog) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioactivity measured is inversely proportional to the affinity of the test compound. The key parameter derived is the inhibitory constant (Ki) , which represents the concentration of the competitor that will occupy 50% of the receptors at equilibrium.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-dopamine or [³H]-ketanserin).
-
Test Compounds: 2-(Cyclopentyloxy)ethylamine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand for the target.
-
96-well filter plates (e.g., GF/C or GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the 2-(Cyclopentyloxy)ethylamine analogs in the assay buffer. Typically, an 11-point concentration curve is used, ranging from 10 µM down to 10 pM.
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to the "Total Binding" (TB) wells.
-
Add 25 µL of the NSB control (e.g., 10 µM of a known antagonist) to the "Non-Specific Binding" wells.
-
Add 25 µL of the corresponding concentration of the test compound to the experimental wells.
-
-
Radioligand Addition: Add 25 µL of the radioligand (prepared in assay buffer at a concentration near its Kd value) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (homogenized in ice-cold assay buffer) to all wells. The amount of membrane protein should be optimized beforehand to ensure a good signal window.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
| Analog ID | IC50 (nM) | Ki (nM) |
| Cpd-001 | 15.2 | 7.5 |
| Cpd-002 | 89.7 | 44.1 |
| Cpd-003 | 5.4 | 2.6 |
| Cpd-004 | >10,000 | >4,926 |
Table 1: Example binding data for a series of analogs against a target GPCR.
Protocol II: cAMP Accumulation Assay for Functional Activity
Principle: Many GPCRs signal by modulating the activity of the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Receptors that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, receptors that couple to the Gi alpha subunit inhibit this enzyme, causing a decrease in cAMP levels. Modern cAMP assays often use competitive immunoassay formats with detection methods like HTRF (Homogeneous Time-Resolved Fluorescence), which provides a robust and high-throughput platform.
Caption: Signaling pathways for Gs and Gi-coupled GPCRs leading to cAMP modulation.
Materials:
-
Whole cells expressing the target GPCR.
-
Assay Buffer/Medium (e.g., HBSS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well, low-volume white assay plates.
Step-by-Step Protocol (Agonist Mode for Gs-Coupled Receptors):
-
Cell Plating: Seed cells into the 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the 2-(Cyclopentyloxy)ethylamine analogs in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis & Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) and lysis buffer as per the kit manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis: The ratio of the two emission wavelengths is calculated and then used to determine the concentration of cAMP from a standard curve. The resulting data are plotted against the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).
Expert Insights & Causality:
-
Why use a PDE inhibitor? Cyclic AMP is rapidly degraded in cells by phosphodiesterases. Including an inhibitor like IBMX is crucial to stabilize the cAMP signal, thereby widening the assay window and increasing its sensitivity.
-
Studying Gi-coupled receptors: To measure inhibition of adenylyl cyclase, the enzyme is first stimulated with forskolin. The ability of an agonist for a Gi-coupled receptor to reduce this forskolin-stimulated cAMP level is then measured, yielding an IC50 value.
-
Trustworthiness through Controls: Every assay plate must include a positive control (a known agonist for the target) and a negative control (vehicle alone) to ensure the cells are responding appropriately and to define the assay window.
| Analog ID | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of Control Agonist) |
| Cpd-001 | Agonist | 25.6 | 98% |
| Cpd-002 | Partial Agonist | 150.3 | 45% |
| Cpd-003 | Antagonist | IC50 = 12.1 | N/A |
| Cpd-004 | No Activity | >10,000 | 0% |
Table 2: Example functional data from a cAMP assay.
References
-
Title: A comprehensive map of the human G protein–coupled receptor signaling network. Source: Cell URL: [Link]
-
Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Relationship between an inhibitor's K(i) and its IC(50): a guide for the perplexed. Source: Journal of Receptors and Signal Transduction URL: [Link]
-
Title: HTRF: A Technology Tailored for GPCR Drug Discovery Source: Cisbio Bioassays URL: [Link]
-
Title: Structure and function of G protein–coupled receptors Source: Annual Review of Biophysics URL: [Link]
Application Note: Robust and Sensitive Analysis of 2-(Cyclopentyloxy)ethylamine by GC-MS Following Chemical Derivatization
Abstract
This application note presents detailed protocols for the chemical derivatization of 2-(Cyclopentyloxy)ethylamine for sensitive and robust quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this primary amine is challenging due to its polarity, which can lead to poor chromatographic peak shape and low sensitivity.[1][2][3][4] To overcome these limitations, two effective derivatization strategies are described: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This guide provides a comprehensive explanation of the underlying chemical principles, step-by-step experimental procedures, and recommended GC-MS parameters to enable researchers, scientists, and drug development professionals to implement these methods successfully.
Introduction: The Rationale for Derivatization
2-(Cyclopentyloxy)ethylamine is a primary amine whose direct analysis by gas chromatography can be problematic. The presence of the polar amino (-NH2) group leads to undesirable interactions with the active sites within the GC system, such as the injector liner and the column stationary phase.[1][3][5] These interactions often manifest as asymmetric peak shapes (tailing), reduced column efficiency, and poor reproducibility.[5][6] Furthermore, the relatively low volatility of the underivatized amine may necessitate high inlet and oven temperatures, increasing the risk of thermal degradation.[2][7]
Chemical derivatization is a critical sample preparation technique that addresses these challenges by chemically modifying the analyte to improve its analytical properties for GC-MS.[7][8] The primary objective is to replace the active hydrogens on the amino group with a less polar, more stable functional group.[5][6][9] This transformation yields several key advantages:
-
Increased Volatility: Derivatives are more volatile, allowing for analysis at lower temperatures, which minimizes the potential for thermal decomposition.[5][7][8]
-
Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[5][6]
-
Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with mass spectrometry.[5][10]
This application note will detail two robust derivatization methods: acylation and silylation.
Derivatization Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a widely used method that converts the primary amine into a stable and highly volatile trifluoroacetyl derivative.[2][11] The fluorine atoms in the derivative provide characteristic mass fragments in the mass spectrum, aiding in identification and quantification.[5] TFAA is a highly reactive and volatile reagent, and the reaction byproducts are also volatile, minimizing interference with the analysis.[11][12]
Reaction Mechanism:
The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate leaving group, forming the stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.
Materials:
-
2-(Cyclopentyloxy)ethylamine sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Protocol:
-
Sample Preparation: Place a known amount of the 2-(Cyclopentyloxy)ethylamine sample into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample, followed by the addition of 100 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes to ensure complete derivatization.[5]
-
Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage from acidic byproducts.[5]
-
Reconstitution: Re-dissolve the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired final concentration for GC-MS analysis.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Workflow Diagram for TFAA Derivatization:
Caption: Workflow for TFAA derivatization of 2-(Cyclopentyloxy)ethylamine.
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is another prevalent derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[9] MSTFA is a powerful silylating agent that offers several advantages, including the formation of volatile byproducts that do not interfere with the chromatography.[13][14] The resulting TMS derivatives are thermally stable and exhibit excellent chromatographic properties.[13]
Reaction Mechanism:
MSTFA reacts with the primary amine to form a stable N-trimethylsilyl derivative. The reaction involves the transfer of the trimethylsilyl group from the MSTFA molecule to the nitrogen atom of the amine, with the formation of the volatile and non-interfering byproduct, N-methyltrifluoroacetamide.[14]
Materials:
-
2-(Cyclopentyloxy)ethylamine sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Step-by-Step Protocol:
-
Sample Preparation: Place a known amount of the 2-(Cyclopentyloxy)ethylamine sample into a reaction vial. If necessary, evaporate any solvent to complete dryness. The absence of water is critical for successful silylation.[9][14]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to the dried sample, followed by the addition of 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the reaction mixture.
Workflow Diagram for MSTFA Derivatization:
Caption: Workflow for MSTFA derivatization of 2-(Cyclopentyloxy)ethylamine.
GC-MS Method Parameters
The following table provides a recommended starting point for the GC-MS analysis of derivatized 2-(Cyclopentyloxy)ethylamine. Method optimization may be required based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, TR-5) | A common, robust column for a wide range of applications, providing good separation for the derivatized amine.[13][15] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[15] |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good separation efficiency. Hydrogen can be a suitable alternative.[15][16] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures optimal column performance and reproducibility. |
| Inlet Temperature | 250 - 280 °C | High enough to ensure complete vaporization of the derivative without causing thermal degradation.[15] |
| Injection Mode | Splitless | Recommended for trace-level analysis to maximize the transfer of the analyte to the column.[15] |
| Oven Program | Initial: 80°C (hold 1 min) Ramp: 15°C/min to 280°C (hold 5 min) | This is a starting point and should be optimized to achieve good separation from any matrix components or reagent byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer.[15] |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization that balances ionization efficiency and minimizes fragmentation.[15] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[15] |
| Scan Range | m/z 40 - 450 | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte. |
Data Interpretation and Expected Results
-
TFAA Derivative: The trifluoroacetyl derivative of 2-(Cyclopentyloxy)ethylamine will have a molecular weight of 225.2 g/mol . The mass spectrum is expected to show a prominent molecular ion and characteristic fragment ions resulting from the loss of the cyclopentyloxy group and cleavage of the ethylamine backbone.
-
MSTFA Derivative: The trimethylsilyl derivative of 2-(Cyclopentyloxy)ethylamine will have a molecular weight of 201.4 g/mol . The mass spectrum will likely display a molecular ion and a characteristic fragment at M-15, corresponding to the loss of a methyl group from the TMS moiety.
Successful derivatization will be evident by the appearance of a sharp, symmetrical chromatographic peak at a retention time corresponding to the derivatized analyte, with a mass spectrum consistent with the expected structure. In contrast, underivatized 2-(Cyclopentyloxy)ethylamine, if it elutes, will likely produce a broad, tailing peak at a different retention time.[6]
Conclusion
The derivatization of 2-(Cyclopentyloxy)ethylamine with either Trifluoroacetic Anhydride (TFAA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a crucial step for achieving reliable and sensitive GC-MS analysis. By converting the polar primary amine into a more volatile and less polar derivative, chromatographic performance is significantly improved, leading to sharper peaks, enhanced sensitivity, and more accurate quantification. The detailed protocols and recommended GC-MS parameters provided in this application note serve as a comprehensive guide for researchers to successfully implement these methods for the analysis of 2-(Cyclopentyloxy)ethylamine and other similar primary amines.
References
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Retrieved January 31, 2026, from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube. Retrieved January 31, 2026, from [Link]
-
Narasimhachari, N., & Vouros, P. (1974). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Biomedical Mass Spectrometry, 1(6), 357–369. [Link]
-
Leça, J. M., Pereira, V., & Câmara, J. S. (2009). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 57(11), 4593–4602. [Link]
-
Bullin, J. A., & Carlson, J. A. (1980). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
- Yeh, M. K., & Don, M. J. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 159-170.
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
-
Derivatization reagents for GC - MACHEREY-NAGEL. (n.d.). Retrieved January 31, 2026, from [Link]
-
Khan, H., & Khan, K. M. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. [Link]
- Yilmaz, B., Asci, B., & Palabiyik, I. M. (2010). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytical Letters, 43(10-11), 1715-1725.
-
Smith, T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
- Zhao, X., et al. (2012). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Clinica Chimica Acta, 413(9-10), 848-854.
-
Uekusa, Y., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 106(4), 1083–1090. [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]
-
Zhao, X., et al. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
- Shareef, A., et al. (2006). A re-assessment of popular silylation procedures for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
-
Wittayanukorn, S., et al. (2007). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. OUCI. Retrieved from [Link]
-
Zhao, X., et al. (2012). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. Retrieved from [Link]
Sources
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bre.com [bre.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. youtube.com [youtube.com]
- 8. jfda-online.com [jfda-online.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. adis-international.ro [adis-international.ro]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Cyclopentyloxy)ethylamine Stability Guide
[1]
Compound Technical Overview
Before addressing solvent stability, it is critical to understand the reactive motifs of 2-(Cyclopentyloxy)ethylamine .[1]
-
Chemical Structure: Cyclopentyl–O–CH₂–CH₂–NH₂
-
Functional Groups:
-
Primary Amine (-NH₂): Highly nucleophilic, basic (pKa ~10), susceptible to oxidation and carbamylation (reaction with CO₂).[1]
-
Ether Linkage (R-O-R'): Generally stable to hydrolysis but susceptible to peroxidation (auto-oxidation) upon prolonged exposure to air/light.[1]
-
Cyclopentyl Ring: Lipophilic, sterically bulky, chemically stable.[1]
-
Critical Distinction: Do not confuse this with 2-Cyclopentylethylamine (CAS 5763-55-3), which lacks the ether oxygen.[1] The oxygen atom in your compound increases polarity and hydrogen-bonding capability, altering solubility and solvation shell stability.[1]
Solvent Compatibility Matrix
This "Go/No-Go" matrix is derived from the nucleophilic nature of the primary amine and the oxidative potential of the ether.
| Solvent Class | Representative Solvents | Compatibility | Technical Rationale |
| Hydrocarbons | Toluene, Hexane, Heptane | High (Recommended) | Inert.[1] Excellent for storage if the compound is soluble. No reactive functional groups to interact with the amine. |
| Alcohols | Methanol, Ethanol, IPA | Medium (Short-term) | Good solubility.[1] However, protic solvents can facilitate proton transfer.[1] Warning: Long-term storage in methanol can lead to trace methylation or artifacts in LC-MS due to impurities.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low (Process Only) | RISK: Primary amines can react with DCM over time (nucleophilic attack on CH₂Cl₂) to form ammonium salts (crystallization).[1] Chloroform can generate dichlorocarbene under basic conditions. Do not store. |
| Ketones | Acetone, MEK, Cyclohexanone | INCOMPATIBLE | FATAL: Rapid formation of imines (Schiff bases).[1] The amine attacks the carbonyl carbon, releasing water. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low (Caution) | Risk of aminolysis.[1] The amine can attack the ester carbonyl, forming an amide and releasing alcohol, especially under heat or catalyzed conditions. |
| Aprotic Polar | DMSO, DMF, DMAc | Medium | Good solubility.[1] Risk:[1][2][3][4] DMSO is hygroscopic; absorbed water can promote hydrolysis of impurities or CO₂ capture. |
| Water | Water (neutral/acidic) | pH Dependent | Stable as a salt (pH < 7).[1] At pH > 7 (free base), it will absorb atmospheric CO₂ to form carbamates/carbonates.[1] |
Troubleshooting & FAQs
Q1: "My solution in Dichloromethane (DCM) developed a white precipitate after 48 hours. What happened?"
Diagnosis: Quaternization or Hydrochloride Salt Formation. Mechanism: [1]
-
Alkylation: Although slow at room temperature, primary amines are nucleophilic enough to displace chloride from DCM (
), forming a secondary amine hydrochloride salt (the precipitate).[1] -
HCl Scavenging: DCM slowly decomposes to generate HCl, especially if not stabilized with amylene.[1] The amine immediately neutralizes this HCl, forming the insoluble hydrochloride salt (
).[1] Corrective Action:
-
Filter the precipitate (it is likely the salt of your compound).
-
Switch to Toluene or MTBE for storage.
-
If DCM is required for extraction, use it immediately and evaporate to dryness; do not store the solution.
Q2: "I see a new peak at [M+40] in my LC-MS after storing the sample in Acetone."
Diagnosis: Imine (Schiff Base) Formation.
Mechanism: The primary amine (
-
Reaction:
[1] -
Mass Shift: The molecular weight increases by the mass of acetone (58) minus water (18) = +40 Da.[1] Corrective Action:
-
Never use ketones (Acetone, Acetonitrile with ketone impurities) as solvents for primary amines.[1]
-
This reaction is reversible; treating the sample with aqueous acid may hydrolyze the imine back to the amine, but purity is compromised.
Q3: "The neat liquid turned yellow/brown after a week on the bench."
Diagnosis: Oxidation (N-Oxide formation) or Carbamylation. Mechanism: [1]
-
Oxidation: Amines oxidize in air to form N-oxides or hydroxylamines, which are often colored (yellow/brown).[1]
-
Carbamate Formation:
.[1] This carbamate salt can appear as a crust or gum. Corrective Action:
-
Store under an inert atmosphere (Argon/Nitrogen).[1]
-
Store at -20°C to slow oxidation kinetics.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for solvent selection to ensure the stability of 2-(Cyclopentyloxy)ethylamine.
Figure 1: Decision tree for solvent selection based on chemical compatibility and intended use case.
Experimental Protocols
Protocol A: Stability Verification (HPLC)
Use this protocol to verify if your solvent has degraded the compound.
-
Preparation: Dissolve 10 mg of 2-(Cyclopentyloxy)ethylamine in 1 mL of the test solvent.
-
Incubation: Store at Room Temperature (25°C) for 24 hours.
-
Quench: Dilute 10 µL of the sample into 990 µL of Acetonitrile/Water (1:1) with 0.1% Formic Acid .[1] (Note: The acidic pH stabilizes the amine for analysis).
-
Analysis: Inject onto C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
-
Pass Criteria: Purity area % must not decrease by > 0.5% compared to T=0 standard.
Protocol B: Removing Carbonate Salts
If your material has absorbed CO₂ (white crust formation):
-
Dissolve the material in a biphasic mixture of DCM and 1M NaOH .
-
Shake vigorously. The NaOH converts the carbamate/carbonate back to the free amine and carbonate (which stays in the aqueous layer).
-
Separate the organic (DCM) layer.
-
Dry over anhydrous
or . -
Concentrate immediately on a rotovap (do not store the DCM solution).
References
-
PubChem. (n.d.).[1] Compound Summary: 2-(Cyclopentyloxy)ethylamine.[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
- Provides structural confirm
-
-
Source for general plastic and solvent resistance data.[7]
-
-
Master Organic Chemistry. (2023). Imines – Properties, Formation, Reactions and Mechanisms.[1][8] Retrieved October 26, 2023, from [Link][1]
- Mechanistic grounding for the amine-ketone incomp
-
Aidic. (2013).[1][5] Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Retrieved October 26, 2023, from [Link][1]
- Cites specific hazards regarding amine storage in chlorin
Sources
- 1. 2-Cyclohexylethylamine | C8H17N | CID 20509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-(2-Propynyloxy)ethoxy)ethylamine | C7H13NO2 | CID 55219291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 933732-12-8|2-(Cyclopentyloxy)ethylamine|BLD Pharm [bldpharm.com]
- 7. wisconsin.edu [wisconsin.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing HPLC-MS/MS parameters for 2-(Cyclopentyloxy)ethylamine
[1][2][3]
Status: Active Ticket ID: TSH-CPEA-001 Subject Matter Expert: Senior Application Scientist, LC-MS/MS Division[1][2][3]
Executive Summary: The Analytical Challenge
2-(Cyclopentyloxy)ethylamine (CAS: 933732-12-8) presents a classic "bimodal" analytical challenge. It possesses a basic primary amine (pKa ~9.5–10.[1][2][3]5) responsible for peak tailing and silanol interactions, coupled with a lipophilic cyclopentyl ether moiety that provides reasonable retention on reverse-phase (RP) stationary phases.[1][2][3]
Successful quantification requires a method that suppresses the ionization of the amine during chromatography (to improve peak shape) while maximizing ionization efficiency in the MS source. This guide replaces trial-and-error with a causality-based optimization protocol.
Quick Reference Dashboard
| Parameter | Specification | Notes |
| Molecular Formula | C₇H₁₅NO | |
| Monoisotopic Mass | 129.12 g/mol | |
| Precursor Ion | 130.1 m/z [M+H]⁺ | ESI Positive Mode is mandatory.[1][2][3] |
| LogP (Predicted) | ~1.3 | Moderately lipophilic; suitable for C18.[1][2][3] |
| pKa (Base) | ~9.8 | Primary amine; highly charged at acidic pH.[1][2][3] |
| Critical Issue | Peak Tailing | Caused by secondary silanol interactions.[1][2][3][4] |
Module 1: MS/MS Method Development (The Detector)
Q: What are the optimal MRM transitions for sensitivity and specificity?
A: For 2-(Cyclopentyloxy)ethylamine, the fragmentation pattern is driven by the ether linkage and the stability of the cyclopentyl carbocation.
Primary Transition (Quantifier): 130.1
-
Mechanism: Inductive cleavage of the C-O ether bond.[3] The positive charge is stabilized on the cyclopentyl ring (secondary carbocation), forming the fragment
.[2] -
Why: This is typically the most abundant ion due to the stability of the 5-membered ring carbocation.
Secondary Transition (Qualifier): 130.1
-
Mechanism: Alpha-cleavage of the amine.[1][3][5] The ethylamine chain fragments to form the iminium ion
.[2] -
Why: Highly specific to the ethylamine substructure, though often lower mass regions have higher background noise.
Tertiary Transition (Qualifier): 130.1
-
Mechanism: Neutral loss of ammonia (
, 17 Da).[1][2] -
Why: Common for primary amines, but can be non-specific if isobaric interferences are present.[1][2][3]
Q: My signal is unstable. How do I tune the ESI Source?
A: This molecule is a "sticky" base.[1][2][3] Source parameters must balance desolvation with preventing thermal degradation of the ether bond.[3]
-
Capillary Voltage: 3.0 – 3.5 kV (Keep lower to prevent in-source fragmentation).
-
Desolvation Temperature: 350°C – 400°C (High temp required to desolvate the amine).[1][2]
-
Cone Voltage: Optimize carefully. Start low (15-20V). Excessive energy here will break the ether bond before the collision cell, reducing sensitivity.
Module 2: Chromatographic Separation (The Inlet)
Q: I am seeing severe peak tailing. How do I fix this?
A: Peak tailing in primary amines is caused by the protonated amine (
Strategy A: The "High pH" Approach (Recommended) [2]
-
Column: C18 with high-pH stability (e.g., Ethylene Bridged Hybrid or Poroshell HPH).[1][2][3]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) in Water / Acetonitrile.[1][2][3][6]
-
Logic: At pH 10, the amine (pKa ~9.[2]8) is largely deprotonated (neutral).[1][2][3] Neutral amines do not interact with silanols, resulting in sharp, symmetric peaks and increased retention.[2]
Strategy B: The "Chaotropic" Approach (Acidic pH) [2]
-
Column: Fluorophenyl (PFP) or C18 with polar-embedding.[1][2][3]
-
Mobile Phase: 0.1% Formic Acid + 5-10 mM Ammonium Formate .[1][2][3]
-
Logic: The ammonium ions (
) in the buffer flood the active sites on the silica surface, effectively "blocking" the silanols so the analyte cannot interact with them. Note: Formic acid alone is often insufficient.[2][3]
Q: Which column chemistry is best?
| Column Type | Suitability | Verdict |
| Standard C18 | Moderate | Usable only with High pH or strong ion-pairing agents.[1][2][3] |
| PFP (Pentafluorophenyl) | High | Excellent for amines.[1][2][3] The fluorine atoms interact with the amine via dipole-dipole forces, improving selectivity. |
| HILIC | Low | The cyclopentyl group is too lipophilic; the molecule may elute in the void volume. |
Module 3: Visualization & Logic
Method Development Workflow
Caption: Decision tree for optimizing peak shape and sensitivity for amine-ether compounds.
Module 4: Sample Preparation
Q: How do I extract this from plasma/media?
A: Due to the logP (~1.3), this molecule is amenable to both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), but LLE provides cleaner baselines.[1][2]
Protocol: Liquid-Liquid Extraction (LLE)
-
Alkalize: Add 50 µL of 0.5M NaOH to 100 µL plasma. (Crucial: You must neutralize the amine charge to drive it into the organic layer).[2]
-
Extract: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Vortex: 5 minutes. Centrifuge at 10,000 rpm.
-
Dry & Reconstitute: Evaporate supernatant; reconstitute in 20% Acetonitrile/Water.
Why this works: The basic pKa means the molecule is charged at physiological pH. Adding NaOH ensures it is 100% uncharged, maximizing recovery into the organic solvent.
References
-
PubChem. (n.d.).[1][2][3][7] Compound Summary: 2-(Cyclopentyloxy)ethylamine.[1][2][3][8] National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [Link][2]
-
Restek Corporation. (2018).[1][2][3] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved January 31, 2026, from [Link][2]
-
Dolan, J. W. (2025).[1][2][3][4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1][2][3] Retrieved January 31, 2026, from [Link]
-
Agilent Technologies. (2018).[1][2][3] The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved January 31, 2026, from [Link]
-
LibreTexts. (2023).[1][2][3] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link][2]
Sources
- 1. 2-(2-(2-Propynyloxy)ethoxy)ethylamine | C7H13NO2 | CID 55219291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 253660830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shimadzu.com [shimadzu.com]
- 7. N-Ethylcyclopentanamine | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 933732-12-8|2-(Cyclopentyloxy)ethylamine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Cyclopentyloxy)ethylamine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Cyclopentyloxy)ethylamine, a primary aliphatic amine of interest in pharmaceutical development and chemical synthesis. As no standardized method currently exists for this specific analyte, this document synthesizes established principles for analogous compounds and regulatory guidelines to propose two robust, validatable methods. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a logical framework for method selection, development, and validation in accordance with international standards.
Introduction: The Analytical Challenge of Primary Aliphatic Amines
2-(Cyclopentyloxy)ethylamine, like many primary amines, presents distinct analytical challenges. Its structure lacks a significant chromophore, rendering direct UV-Vis detection by High-Performance Liquid Chromatography (HPLC) insensitive and impractical for trace-level analysis. Furthermore, the primary amine functional group is highly polar and prone to interacting with active sites on standard silica-based chromatographic columns, often leading to poor peak shape (tailing) and low reproducibility.
Therefore, a successful analytical method must address these intrinsic properties. This guide compares two fundamentally different, yet highly effective, approaches:
-
Method A: Direct Analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This method leverages the analyte's inherent volatility.
-
Method B: Indirect Analysis via HPLC with Pre-column Derivatization. This method introduces a chromophore or fluorophore to the molecule, enabling highly sensitive detection.
The objective of validating any analytical procedure is to demonstrate its suitability for the intended purpose, a mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] This guide is structured to align with the principles detailed in the ICH Q2(R1) guideline, ensuring that the described protocols are scientifically sound and produce reliable, reproducible data.[5][6][7]
Potential Impurities and Degradation Pathways
A critical aspect of method validation, particularly for specificity, is the ability to separate the main analyte from potential impurities. For 2-(Cyclopentyloxy)ethylamine, impurities may arise from its synthesis or degradation. A common synthetic route involves the reaction of cyclopentanol with a 2-haloethylamine derivative or a related multi-step synthesis.
Potential impurities could include:
-
Starting Materials: Cyclopentanol, 2-chloroethylamine (or its precursors).
-
Byproducts: Dicyclopentyl ether, products of over-alkylation on the amine.
-
Degradation Products: Oxidative degradation can lead to the corresponding imine or other related species.
A validated method must be able to resolve 2-(Cyclopentyloxy)ethylamine from these and any other potential process impurities or degradants.
Comparative Overview of Analytical Methods
The choice between GC-MS and HPLC-based methods depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput.
| Feature | Method A: GC-MS (Direct) | Method B: HPLC (Pre-column Derivatization) |
| Principle | Separation based on volatility and polarity; detection by mass fragmentation. | Chemical modification to add a UV-active or fluorescent tag; separation by reversed-phase chromatography. |
| Sample Prep | Simple dilution; potential pH adjustment and liquid-liquid extraction for aqueous matrices.[8] | Multi-step: derivatization reaction, quenching, dilution. Requires careful optimization. |
| Sensitivity | Moderate to high, dependent on ionization efficiency. | High to very high, especially with fluorescent derivatizing agents.[9] |
| Specificity | Very high due to mass fragmentation patterns. | High, dependent on chromatographic resolution from reagent and byproducts. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. |
| Instrumentation | Requires GC-MS system. | Requires HPLC with UV or Fluorescence detector. |
| Primary Advantage | High confidence in peak identity without derivatization. | Superior sensitivity for trace-level quantification. |
Experimental Protocols
The following protocols are presented as robust starting points for method development and subsequent validation.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This method is chosen for its high specificity and minimal sample preparation. The key to success with amines is to use a base-deactivated column and inlet liner to minimize adsorptive interactions and prevent peak tailing.[8] Electron Ionization (EI) is selected for its ability to create reproducible fragmentation patterns for library matching and structural confirmation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the 2-(Cyclopentyloxy)ethylamine sample in methanol to a concentration of approximately 1 mg/mL.
-
For aqueous samples, adjust the pH to >10 with NaOH to ensure the amine is in its free base form, then perform a liquid-liquid extraction into a solvent like dichloromethane.[8]
-
Incorporate an appropriate internal standard (e.g., N-propyl-cyclohexylamine) to improve quantitative accuracy.
-
-
Instrumentation and Conditions:
-
GC Column: Use a column designed for amines, such as a DB-WAXetr or a CP-Volamine (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C. Use a split ratio appropriate for the concentration (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Method B: HPLC with Pre-column Derivatization
Causality: This method is ideal for achieving the highest sensitivity. Derivatization is necessary to attach a molecule with a strong chromophore or fluorophore. O-phthaldialdehyde (OPA) is an excellent choice as it reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[9] This reaction is specific to primary amines, adding to the method's selectivity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample (or standard) solution with 400 µL of the OPA reagent.
-
Vortex the mixture and allow it to react for exactly 2 minutes at room temperature, protected from light.
-
Immediately inject the derivatized sample onto the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 30% B, hold for 1 minute.
-
Linear gradient to 70% B over 10 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength (λex): 340 nm.
-
Emission Wavelength (λem): 455 nm.
-
-
The Validation Protocol: A Self-Validating System
The following validation parameters must be assessed according to ICH Q2(R1) guidelines to ensure the method is fit for its purpose.[1][4]
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[11][12]
-
Experimental Approach:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.
-
Prepare a solution of 2-(Cyclopentyloxy)ethylamine spiked with all known potential impurities and likely degradation products.
-
Run the analysis to demonstrate that the analyte peak is well-resolved from all other peaks (resolution > 2.0).
-
For the GC-MS method, peak purity can be further confirmed by comparing the mass spectrum of the analyte peak in the presence of impurities to that of a pure standard.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13]
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of 2-(Cyclopentyloxy)ethylamine spanning the expected working range.
-
For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[3][14] For impurity testing, the range should cover from the reporting threshold to 120% of the specification limit.[3]
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spiked recovery experiments.[14]
-
Experimental Approach:
-
Prepare a placebo (a mixture of all components except the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.[14]
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Experimental Approach: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Experimental Approach: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[11][13]
-
Experimental Approach (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte to the noise of a blank sample.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
The LOQ concentration should be confirmed by analyzing samples at this level and demonstrating acceptable precision (RSD ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Experimental Approach:
-
Identify critical method parameters.
-
For HPLC: Vary mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[11]
-
For GC: Vary oven temperature ramp rate (±10%), flow rate (±10%), and injector temperature (±10 °C).
-
Analyze samples under these modified conditions and evaluate the impact on system suitability parameters (e.g., resolution, peak tailing).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Method A: GC-MS | Method B: HPLC with Derivatization | Acceptance Criteria |
| Specificity | Resolution > 2.0 from impurities; MS peak purity match > 95% | Resolution > 2.0 from impurities and reagent peaks | No interference at analyte retention time |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 (often better with FLD) | ≥ 0.995 |
| Range (Assay) | 80-120% of target conc. | 80-120% of target conc. | As per ICH guidelines[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| LOQ (S/N) | ~10:1 | ~10:1 | Confirmed with RSD ≤ 10% |
| Robustness | System suitability passes | System suitability passes | System suitability criteria met |
Method Selection Guide
The decision of which method to validate and implement should be based on the specific analytical needs.
Caption: Decision tree for method selection.
Conclusion
Both Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography with pre-column derivatization offer viable pathways for the robust analysis of 2-(Cyclopentyloxy)ethylamine.
-
GC-MS stands out for its specificity and ease of sample preparation, making it an excellent choice for identity confirmation, purity assessment of bulk material, and routine quality control where high sample throughput is beneficial.
-
HPLC with derivatization is the superior choice when ultimate sensitivity is required, such as in the quantification of trace-level impurities, analysis of biological samples, or stability studies where low-level degradants must be monitored.
The protocols and validation strategies presented in this guide provide a comprehensive framework grounded in established scientific principles and regulatory expectations.[13][15] By carefully considering the specific application and following these guidelines, researchers can confidently develop and validate an analytical method for 2-(Cyclopentyloxy)ethylamine that is accurate, reliable, and fit for purpose.
References
-
Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. [Link]
-
European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
Jadhav, M. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
-
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
Scribd. (n.d.). 1225 - Validation of Compendial Procedures. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. [Link]
-
Semantic Scholar. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (2013). (PDF) Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation. [Link]
-
Save My Exams. (2025). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Diphenylmethoxy)ethylamine. PubChem. [Link]
-
Pharmacopeia.cn. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
MDPI. (2024). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethylamine. NIST WebBook. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Unacademy. (n.d.). Methods of Preparation of Amines. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanamine, N-ethyl-. NIST WebBook. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Cengage. (n.d.). Gas Chromatography.pdf. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. ofnisystems.com [ofnisystems.com]
- 12. drugfuture.com [drugfuture.com]
- 13. pharmaerudition.org [pharmaerudition.org]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 2-(Cyclopentyloxy)ethylamine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-(Cyclopentyloxy)ethylamine, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for this task, grounded in experimental principles and designed for the discerning researcher.
The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror-image molecules, often interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, quantifying the amount of the desired enantiomer relative to its counterpart—a measure known as enantiomeric excess (% ee)—is a non-negotiable step in drug development.[1] The fundamental challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment, necessitating the use of a chiral selector or environment to induce separation.[2]
Core Strategy: Chiral Chromatography
Direct separation using chiral stationary phases (CSPs) is the most powerful and widely adopted strategy for determining enantiomeric purity.[3][4] This approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling separation and quantification.[4]
Chiral HPLC is the preeminent technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[3] For a primary amine like 2-(Cyclopentyloxy)ethylamine, polysaccharide-based CSPs are the most successful and commonly used.[5]
Causality of Method Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide derivatives, such as amylose or cellulose phenylcarbamates coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities.[6][7] The helical structure of the polysaccharide creates chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention of the enantiomers.[8] Immobilized phases are often preferred for their enhanced robustness and compatibility with a wider range of organic solvents.[3]
-
Mobile Phase: A typical mobile phase for this type of compound under normal-phase conditions would be a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.[9] Basic additives, such as diethylamine (DEA), are often incorporated at low concentrations (e.g., 0.1%) to mitigate peak tailing by masking acidic silanol sites on the silica support and improving the chromatography of basic analytes.[10]
Experimental Protocol: Chiral HPLC Method
Objective: To determine the enantiomeric purity of 2-(Cyclopentyloxy)ethylamine using a polysaccharide-based CSP.
1. Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm
-
Reagents: HPLC-grade Hexane, Isopropanol (IPA), Diethylamine (DEA)
-
Sample: 2-(Cyclopentyloxy)ethylamine racemate and test sample
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 25°C |
| Detection | UV at 215 nm (as the analyte lacks a strong chromophore) |
| Injection Vol. | 10 µL |
3. Procedure:
-
System Suitability: Inject a solution of the racemate (approx. 1 mg/mL). The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Sample Analysis: Prepare the test sample at the same concentration. Inject and record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the major (Area₁) and minor (Area₂) enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 .[11]
For volatile and thermally stable amines, chiral Gas Chromatography (GC) offers excellent sensitivity and resolution. The analyte, 2-(Cyclopentyloxy)ethylamine, is sufficiently volatile for GC analysis, though derivatization is often employed to improve peak shape and thermal stability.[12]
Causality of Method Choices:
-
Derivatization: The primary amine group can cause peak tailing due to interactions with active sites in the GC system.[13] Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), converts the amine into a less polar, more volatile amide. This step is critical for achieving sharp, symmetrical peaks.[14]
-
Chiral Stationary Phase: Chiral GC columns commonly use cyclodextrin derivatives as the CSP.[15] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the analyte. The enantioselectivity arises from the differential fit of the enantiomers within the chiral cyclodextrin cavity.[16]
Experimental Protocol: Chiral GC Method
Objective: To determine the enantiomeric purity of 2-(Cyclopentyloxy)ethylamine following derivatization.
1. Instrumentation & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral Column: Cyclodextrin-based column (e.g., Chiraldex G-TA)
-
Reagents: Dichloromethane, Trifluoroacetic anhydride (TFAA), Pyridine
-
Sample: 2-(Cyclopentyloxy)ethylamine racemate and test sample
2. Derivatization Procedure:
-
Dissolve ~5 mg of the amine sample in 1 mL of dichloromethane.
-
Add 100 µL of pyridine, followed by 150 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), ramp at 5°C/min to 180°C (hold 5 min) |
| Detector Temp. | 270°C (FID) |
| Injection | 1 µL, Split ratio 50:1 |
4. Procedure & Analysis:
-
System Suitability: Inject the derivatized racemate. Baseline resolution (Rs > 1.5) must be achieved.
-
Sample Analysis: Derivatize and inject the test sample under identical conditions.
-
Data Analysis: Calculate % ee from the FID peak areas as described for the HPLC method.
Orthogonal Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful, high-efficiency separation technique that serves as an excellent alternative or orthogonal method to chromatography.[17] Separation in CE is based on the differential migration of analytes in an electric field.[18] For enantiomeric separations, a chiral selector is added to the background electrolyte (BGE).[19]
Causality of Method Choices:
-
Principle: In the BGE, the analyte (which is basic and will be protonated/positively charged at low pH) forms transient, diastereomeric complexes with a chiral selector.[18] This interaction alters the effective charge-to-size ratio of the enantiomers, causing them to migrate at different velocities and separate.
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and commercial availability.[20][21] For a basic analyte like 2-(Cyclopentyloxy)ethylamine, a neutral (e.g., hydroxypropyl-β-cyclodextrin) or an anionic (e.g., sulfated-β-cyclodextrin) CD is highly effective. The choice depends on optimizing the interaction strength and separation window.[22]
Experimental Protocol: Chiral CE Method
Objective: To provide an orthogonal verification of enantiomeric purity.
1. Instrumentation & Materials:
-
Capillary Electrophoresis system with a DAD or UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Reagents: Phosphoric acid, Sodium hydroxide, Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sample: 2-(Cyclopentyloxy)ethylamine racemate and test sample
2. Electrophoretic Conditions:
| Parameter | Setting |
|---|---|
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5, containing 15 mM HP-β-CD |
| Voltage | +20 kV |
| Capillary Temp. | 25°C |
| Detection | Direct UV at 200 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |
3. Procedure & Analysis:
-
Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, water, and BGE before the first run.
-
System Suitability: Inject the racemate solution (approx. 0.5 mg/mL). Ensure baseline separation (Rs > 1.5).
-
Sample Analysis: Inject the test sample prepared in water or BGE.
-
Data Analysis: Calculate % ee using corrected peak areas (Area/Migration Time) to account for variations in migration velocity.
Method Comparison and Validation
The choice of method depends on factors like available instrumentation, required sensitivity, and sample throughput. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[23][24] Validation should assess specificity, precision, accuracy, linearity, range, and sensitivity (LOD/LOQ) for the minor enantiomer.[25]
Comparative Performance Overview
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE |
| Resolution (Rs) | Excellent (>1.5 common) | Excellent (>1.5 common) | Very High Efficiency; Excellent Rs achievable |
| Sensitivity (LOQ) | Good (~0.1-1 µg/mL) | Excellent (pg on-column)[11] | Moderate (~1-10 µg/mL) |
| Analysis Time | 10 - 30 min | 15 - 45 min | 5 - 20 min |
| Sample Prep | Simple dissolution | Required Derivatization | Simple dissolution |
| Solvent Usage | High | Low | Very Low |
| Key Advantage | Universally applicable, robust | Highest sensitivity | Orthogonal mechanism, low solvent use |
| Key Limitation | Higher solvent consumption | Requires derivatization, analyte must be thermally stable | Lower concentration sensitivity |
Workflow and Decision Diagrams
Visualizing the analytical process can clarify decision-making and procedural flow.
Caption: General workflow for enantiomeric purity determination.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
For the routine, high-precision determination of enantiomeric purity of 2-(Cyclopentyloxy)ethylamine, Chiral HPLC with a polysaccharide-based CSP stands as the most robust and reliable primary method. Its broad applicability and the wealth of available column chemistries ensure a high probability of success. Chiral GC is the superior choice when ultimate sensitivity is required for quantifying trace enantiomeric impurities, provided the necessary derivatization step is incorporated. Finally, Chiral CE offers a rapid, low-solvent consumption, and mechanistically different orthogonal method, making it invaluable for method validation and confirmatory analysis. The selection of the optimal technique should be guided by the specific analytical challenge, regulatory requirements, and the resources available within the laboratory.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]
-
Prajapati, M. M., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists. Available from: [Link]
-
Gong, X., et al. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules. Available from: [Link]
-
Aturki, Z., et al. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules. Available from: [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. Available from: [Link]
-
Ciogli, A., et al. (2017). Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. Available from: [Link]
-
Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. Available from: [Link]
-
Ali, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available from: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
-
Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology. Available from: [Link]
-
Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
-
Eötvös Loránd University. (n.d.). Determination of Enantiomeric Purity by Direct Methods. ELTE. Available from: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]
-
Sänger-van de Griend, C. E. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available from: [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. Available from: [Link]
-
Catinean, M., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules. Available from: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. Available from: [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley. Available from: [Link]
-
Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis. Available from: [Link]
-
Sänger-van de Griend, C. E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Uppsala University. Available from: [Link]
-
Juvancz, Z., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. Available from: [Link]
-
Sousa, C. S. A., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available from: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. IJRR. Available from: [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available from: [Link]
-
Al-Rimawi, F., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. gcms.cz [gcms.cz]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. database.ich.org [database.ich.org]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
